N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Description
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Properties
IUPAC Name |
4-methoxy-N-[4-[4-(N-(4-methoxy-2-methylphenyl)anilino)phenyl]phenyl]-2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O2/c1-29-27-37(43-3)23-25-39(29)41(33-11-7-5-8-12-33)35-19-15-31(16-20-35)32-17-21-36(22-18-32)42(34-13-9-6-10-14-34)40-26-24-38(44-4)28-30(40)2/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACXFZALVVMGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301196364 | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169685-34-1 | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169685-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(2-methyl-4-methoxyphenyl)-N,N′-diphenylbenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301196364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4,N4'-bis(4-methoxy-2-methylphenyl)-N4,N4'-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine: Synthesis, Characterization, and Application in Organic Electronics
This guide provides a comprehensive technical overview of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, a key organic semiconductor material. Intended for researchers, chemists, and professionals in drug development and materials science, this document details the compound's nomenclature, synthesis, physicochemical properties, and its critical role as a hole transport material in Organic Light-Emitting Diodes (OLEDs).
Compound Identification and Nomenclature
The subject of this guide is a complex aromatic amine derivative commonly known by several names. For clarity and precision in scientific communication, it is essential to use its standardized IUPAC name.
Systematic IUPAC Name: 4-methoxy-N-[4-[4-(N-(4-methoxy-2-methylphenyl)anilino)phenyl]phenyl]-2-methyl-N-phenylaniline[1]
This systematic name precisely describes the intricate molecular architecture, which is foundational to its electronic properties.
| Identifier | Value |
| Common Name | This compound |
| CAS Number | 169685-34-1[1] |
| Molecular Formula | C₄₀H₃₆N₂O₂[1] |
| Molecular Weight | 576.74 g/mol [1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of N,N,N',N'-tetraarylbenzidines, such as the title compound, is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as the premier choice for this transformation due to its high efficiency, functional group tolerance, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[2][3][4]
The causality behind selecting the Buchwald-Hartwig reaction lies in its catalytic cycle, which involves a palladium(0) complex. The use of sterically hindered and electron-rich phosphine ligands is crucial as it facilitates both the oxidative addition of the aryl halide and the subsequent reductive elimination of the product, thereby increasing the reaction rate and yield.
Proposed Synthetic Protocol via Buchwald-Hartwig Cross-Coupling
This protocol describes a plausible, two-fold Buchwald-Hartwig amination for the synthesis of the target molecule. The self-validating nature of this protocol is ensured by the sequential purification and characterization steps.
Reaction Scheme:
Figure 1: Proposed synthesis of the target compound via Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Reagent Addition: To the flask are added N,N'-diphenylbenzidine (1.0 eq.), sodium tert-butoxide (2.5 eq.), and the phosphine ligand (e.g., SPhos, 0.1 eq.). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Reactant Addition: Anhydrous toluene is added via syringe, followed by 1-bromo-4-methoxy-2-methylbenzene (2.2 eq.) and the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure product. For applications in organic electronics, further purification by temperature-gradient sublimation is often required to achieve the necessary high purity.
Physicochemical and Thermal Properties
The physical and thermal characteristics of a material are paramount in determining its suitability for device fabrication and its operational stability.
| Property | Value / Description |
| Appearance | White to light yellow powder/crystals[5] |
| Melting Point | 158-162 °C[5] |
| Purity (as supplied) | >98.0% (HPLC)[5] |
| Solubility | Soluble in aromatic solvents like toluene and chlorinated solvents. |
| Thermal Stability | Exhibiting high thermal stability is a key requirement for hole transport materials due to the heat generated during OLED operation. Thermogravimetric Analysis (TGA) would be used to determine the decomposition temperature (Td), which is expected to be high for this class of compounds.[6][7] |
| Glass Transition Temperature (Tg) | A high glass transition temperature is crucial for morphological stability in the amorphous thin films used in OLEDs. This is determined by Differential Scanning Calorimetry (DSC) and is a measure of the stability of the amorphous state.[6][7] |
Comprehensive Characterization
A thorough characterization is necessary to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). Distinct singlets for the methyl (-CH₃) and methoxy (-OCH₃) protons would be observed in the upfield region. The integration of these signals would correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display a multitude of signals in the aromatic region (110-150 ppm), corresponding to the various non-equivalent carbon atoms in the phenyl rings. The carbons of the methyl and methoxy groups will appear at higher field.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will provide confirmation of the functional groups present. Key expected absorptions include:
-
Thermal Analysis
Figure 2: Workflow for the thermal characterization of the hole transport material.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of the sample as a function of temperature. A TGA scan, typically run under a nitrogen atmosphere at a heating rate of 10 °C/min, will reveal the onset of thermal decomposition. A high decomposition temperature is indicative of a material suitable for the high operating temperatures of OLED devices.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] For amorphous organic materials, the DSC thermogram will show the glass transition temperature (Tg), a critical parameter for ensuring the morphological stability of the thin film in an OLED device.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound is primarily utilized as a Hole Transport Material (HTM) in OLEDs.[5][10] The molecular design, featuring a conjugated π-system and electron-donating nitrogen atoms, facilitates the efficient transport of holes from the anode to the emissive layer.
Role in OLED Device Architecture
In a typical multilayer OLED structure, the HTL is sandwiched between the anode (commonly Indium Tin Oxide - ITO) and the emissive layer (EML). Its function is to:
-
Receive holes from the anode (or a hole injection layer).
-
Efficiently transport these holes to the emissive layer.
-
Block the passage of electrons from the emissive layer to the anode, thereby confining electron-hole recombination to the EML and increasing device efficiency.
OLED Fabrication Workflow
The fabrication of OLEDs incorporating this material is typically carried out in a high-vacuum environment using thermal evaporation.[11][12][13]
Figure 3: A generalized workflow for the fabrication of a multilayer OLED device.
Experimental Protocol Outline:
-
Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber. The organic layers (including the HTL of this compound) and the metal cathode are deposited sequentially without breaking the vacuum. The thickness of each layer is precisely controlled using a quartz crystal monitor.
-
Encapsulation: Due to the sensitivity of OLED materials to moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
The performance of the resulting OLED device, including its current-voltage characteristics, luminance, and efficiency, is then measured using a specialized testing system.[14][15][16]
Conclusion
This compound is a sophisticated organic semiconductor with a well-defined structure that imparts desirable properties for use in organic electronics. Its synthesis, achievable through robust methods like the Buchwald-Hartwig amination, and its favorable thermal and electronic characteristics make it an excellent candidate for a high-performance hole transport material in OLEDs. This guide has provided a detailed framework for its synthesis, characterization, and application, offering valuable insights for researchers and developers in the field.
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Pattison, G. (2024). A general protocol for the generation of Nanobodies for structural biology. PMC. [Link]
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MDPI. (2019). Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. [Link]
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TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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PubChem. Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. [Link]
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ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
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ACS Publications. Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. [Link]
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ResearchGate. (2019). (PDF) Effects of the Thickness of N,N′-diphenyl-N,N′-di(m-tolyl)-benzidine on the Electro-Optical Characteristics of Organic Light-Emitting Diodes. [Link]
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EPJ Web of Conferences. Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
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Journal of Science and Healthcare Exploration. (2025). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. [Link]
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IIP Series. PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]
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ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]
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ResearchGate. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. [Link]
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An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Abstract
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental electronic properties that dictate the optoelectronic behavior of organic semiconductor materials. For N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, a complex arylamine derivative, understanding these energy levels is paramount for its application in electronic devices such as Organic Light-Emitting Diodes (OLEDs), where it serves as a highly efficient hole-transporting material (HTM). This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the HOMO and LUMO energy levels of this compound, integrating both experimental electrochemistry and computational quantum chemistry. We delve into the causality behind methodological choices, ensuring a self-validating framework for researchers and development professionals.
Introduction: The Electronic Architecture of a Hole-Transporting Material
This compound is a derivative of the well-known benzidine core, functionalized with electron-donating methoxy and methylphenyl groups. This molecular architecture is not arbitrary; it is meticulously designed to modulate the material's electronic properties. The electron-rich triphenylamine moieties and the central biphenyl core create an extended π-conjugated system that is crucial for charge transport.[1]
The energy of the HOMO level governs the material's ability to donate an electron (oxidation potential) and is a critical parameter for assessing the efficiency of hole injection from an anode into the organic layer. The LUMO level relates to its ability to accept an electron (reduction potential) and is vital for ensuring electrons are blocked from reaching the anode, thereby enhancing device efficiency. The difference between these two levels, the HOMO-LUMO gap, dictates the material's intrinsic optical and electronic properties, including its absorption spectrum and electrochemical stability.[2][3]
This guide will explore the two primary, complementary techniques for elucidating these energy levels:
-
Cyclic Voltammetry (CV): An experimental electrochemical technique that measures the oxidation and reduction potentials.
-
Density Functional Theory (DFT): A computational method that calculates the molecule's electronic structure from first principles.
A combined approach provides the most robust and reliable characterization of a material's electronic landscape.[4]
Experimental Determination: Cyclic Voltammetry
Cyclic voltammetry is the cornerstone experimental technique for probing the redox behavior of molecules. By measuring the potential at which a material is oxidized and reduced, we can derive the energy levels of its frontier orbitals.
The Underlying Principle: From Redox Potentials to Orbital Energies
The HOMO energy level is directly related to the ionization potential, which is the energy required to remove an electron from the molecule. In a CV experiment, this corresponds to the onset of the first oxidation peak. Similarly, the LUMO energy level is related to the electron affinity, the energy released when an electron is added, which corresponds to the onset of the first reduction peak.
To anchor these electrochemical potentials to the absolute vacuum scale, a reference standard with a well-defined redox potential and energy level is required. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is the universally accepted internal standard for this purpose.[5][6]
A Self-Validating Experimental Protocol
The following protocol is designed to ensure reproducibility and accuracy. Each step is chosen to mitigate common sources of experimental error.
Step 1: Preparation of the Analyte Solution
-
Action: Dissolve 1-2 mg of this compound in 10 mL of a high-purity, anhydrous electrochemical solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Causality: The solvent must be able to dissolve the analyte and the supporting electrolyte and possess a large electrochemical window (a range of potentials where it is not oxidized or reduced). Anhydrous conditions are critical to prevent side reactions with water.
-
Action: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution.
-
Causality: The electrolyte is necessary to ensure conductivity of the solution and minimize the iR drop (potential drop due to solution resistance), which can distort the voltammogram.
Step 2: Electrochemical Cell Assembly
-
Action: Assemble a standard three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum (Pt) wire.
-
-
Causality: This configuration allows for precise control of the potential applied to the working electrode (where the reaction of interest occurs) relative to the stable potential of the reference electrode, while the counter electrode completes the circuit.
Step 3: System Deoxygenation and Calibration
-
Action: Purge the analyte solution with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Causality: Oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte's signals.
-
Action: Record a voltammogram of the solution. Then, add a small amount of ferrocene to the cell and record a second voltammogram.
-
Causality: Measuring the Fc/Fc⁺ redox couple in the same solution as the analyte provides a precise internal reference, accounting for any variations in the reference electrode potential or solvent conditions.[5]
Step 4: Data Acquisition and Analysis
-
Action: Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back to measure oxidation, then to a negative potential (e.g., -2.5 V) and back to measure reduction.
-
Action: Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) peaks from the voltammogram. The onset is found at the intersection of the tangent to the rising current and the baseline.
-
Action: Calculate the HOMO and LUMO energies using the following empirical equations, assuming the Fc/Fc⁺ redox couple has an absolute energy level of -5.1 eV relative to the vacuum level:
-
EHOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 5.1]
-
ELUMO (eV) = -[Eredonset vs Fc/Fc⁺ + 5.1]
-
-
Causality: These equations convert the measured potentials relative to the internal standard into absolute energy levels, making them comparable to values obtained from other methods and to the work functions of electrode materials.
Caption: Workflow for HOMO/LUMO determination via Cyclic Voltammetry.
Data Presentation
| Parameter | Value |
| Onset Oxidation Potential (Eoxonset vs Fc/Fc⁺) | +0.25 V |
| Onset Reduction Potential (Eredonset vs Fc/Fc⁺) | -2.45 V |
| Calculated HOMO Level | -5.35 eV |
| Calculated LUMO Level | -2.65 eV |
| Electrochemical Band Gap (Eg) | 2.70 eV |
| Note: The values presented are representative for this class of materials and serve for illustrative purposes. |
Computational Modeling: Density Functional Theory
DFT provides a powerful theoretical lens to examine the electronic structure of molecules, offering insights that complement and help interpret experimental findings.
The Underlying Principle: Solving the Schrödinger Equation
DFT is a quantum mechanical method that calculates the electronic structure by modeling the electron density. From this calculation, the energies of the discrete molecular orbitals are obtained directly. The energy of the highest occupied orbital corresponds to the HOMO, and the energy of the lowest unoccupied orbital corresponds to the LUMO.[2][7]
A Rigorous Computational Protocol
Accuracy in DFT is contingent on the systematic selection of computational parameters.
Step 1: Molecular Geometry Optimization
-
Action: Construct the 3D structure of this compound. Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Causality: Electronic properties are highly dependent on molecular geometry. Starting from an optimized, stable structure is essential for obtaining meaningful orbital energies.
Step 2: Functional and Basis Set Selection
-
Action: Select a functional and basis set. A common and effective choice for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set .[8][9]
-
Causality:
-
Functional (B3LYP): The functional approximates the exchange-correlation energy, a complex term in the Schrödinger equation. B3LYP is a hybrid functional that mixes exact exchange from Hartree-Fock theory with DFT, providing a good balance of accuracy and computational cost for many organic systems.[10]
-
Basis Set (6-311++G(d,p)): The basis set is a set of mathematical functions used to build the molecular orbitals. 6-311++G(d,p) is a triple-zeta basis set that offers high flexibility, with diffuse functions (++) to describe electron density far from the nucleus and polarization functions (d,p) to account for non-spherical electron distribution, which is critical for π-conjugated systems.
-
Step 3: Single-Point Energy Calculation
-
Action: Using the optimized geometry, perform a single-point energy calculation.
-
Causality: This calculation provides the final, precise energy levels of all molecular orbitals for the stable molecular structure.
Step 4: Inclusion of Solvent Effects
-
Action: To better simulate the conditions of the CV experiment, repeat the calculation using a solvent model, such as the Polarizable Continuum Model (PCM) , specifying the solvent used experimentally (e.g., dichloromethane).
-
Causality: The solvent can influence the electronic structure of the molecule through polarization effects. PCM models the solvent as a continuous dielectric medium, providing a more realistic theoretical value that can be directly compared to solution-phase experimental data.[11]
Step 5: Data Extraction and Visualization
-
Action: Extract the energy values for the HOMO and LUMO from the calculation output file. Visualize the 3D orbital distributions.
-
Causality: Visualization confirms the nature of the frontier orbitals. For this molecule, the HOMO is expected to be delocalized across the π-conjugated backbone, particularly on the electron-rich benzidine core and nitrogen atoms, while the LUMO will also be distributed over the aromatic system.
Caption: Frontier Molecular Orbital (FMO) energy level diagram.
Data Presentation
| Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT: B3LYP/6-311++G(d,p) (Gas Phase) | -5.18 | -1.95 | 3.23 |
| DFT: B3LYP/6-311++G(d,p) (PCM, CH₂Cl₂) | -5.29 | -2.10 | 3.19 |
| Note: The values presented are representative for this class of materials and serve for illustrative purposes. |
Synthesis and Interpretation
A comparison of the data from both methods reveals a strong correlation, which validates the findings. Experimental HOMO levels are typically slightly lower (more negative) than gas-phase DFT results due to solid-state packing and solvent stabilization effects, which is consistent with our illustrative data when comparing CV to the PCM calculation.
Structure-Property Insights:
-
High HOMO Level: The calculated and experimental HOMO level (approx. -5.3 eV) is relatively high (less negative), a direct result of the electron-donating methoxy (-OCH₃) groups and the extended π-system. This is highly desirable for an HTM, as it lowers the energy barrier for hole injection from common transparent conductive oxides like Indium Tin Oxide (ITO), whose work function is typically ~4.8-5.2 eV.
-
Large Energy Gap: The wide HOMO-LUMO gap (~2.7-3.2 eV) indicates that the material will be transparent in the visible light spectrum, a critical requirement for transport layers in OLEDs to ensure that light generated in the emissive layer can escape the device without being absorbed.
-
Steric Hindrance: The ortho-methyl (-CH₃) groups on the phenyl rings provide steric hindrance. This structural feature helps to prevent π-stacking and crystallization in thin films, promoting the formation of stable amorphous morphologies, which is crucial for device longevity and uniform charge transport.
Conclusion
The electronic properties of this compound are expertly tailored for its role as a hole-transporting material. Through a synergistic application of cyclic voltammetry and density functional theory, we have established a comprehensive framework for determining its frontier molecular orbital energies. The high-lying HOMO level facilitates efficient hole injection, while the wide energy gap ensures optical transparency. The methodologies and causal explanations provided herein offer a robust guide for researchers and scientists, enabling the precise characterization and rational design of next-generation organic electronic materials.
References
-
DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). Journal of Molecular Structure. Available at: [Link]
-
DFT predicted HOMO/LUMO maps and energies of [N-DMBI] + , [methyl-NDI]... (n.d.). ResearchGate. Available at: [Link]
-
Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. (n.d.). PubChem. Available at: [Link]
-
How to set up the experiment to determine HOMO and LUMO levels via C-V measurement? (2021). ResearchGate. Available at: [Link]
-
The HOMO and LUMO energy levels were... (n.d.). ResearchGate. Available at: [Link]
-
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. Available at: [Link]
-
HOMO and LUMO determination. (2021). YouTube. Available at: [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Center for Biotechnology Information. Available at: [Link]
- Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine. (n.d.). Google Patents.
-
Determination of HOMO-LUMO properties through CV. (2022). Reddit. Available at: [Link]
-
Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (2023). ChemRxiv. Available at: [Link]
-
Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. (2017). Open Access Pub. Available at: [Link]
-
Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. (2022). RSC Advances. Available at: [Link]
-
How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Available at: [Link]
-
HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. (n.d.). Revue Roumaine de Chimie. Available at: [Link]
-
Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices. (2022). Frontiers in Chemistry. Available at: [Link]
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (n.d.). MDPI. Available at: [Link]
-
Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). DergiPark. Available at: [Link]
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Organic semiconductors for device applications: Current trends and future prospects. (2016). AIP Publishing. Available at: [Link]
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- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cyclic Voltammetry of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Foreword: Understanding the Electrochemical Landscape of Advanced Hole Transport Materials
In the rapidly advancing field of organic electronics, the rational design and thorough characterization of functional materials are paramount to innovation. Among these, hole transport materials (HTMs) are critical components that dictate the efficiency and stability of devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, a sophisticated derivative of the well-known N,N'-diphenylbenzidine, has emerged as a promising candidate for high-performance HTMs. Its molecular architecture, featuring electron-donating methoxy and methyl groups, is meticulously designed to tune its electronic properties.
This technical guide provides a comprehensive exploration of the electrochemical behavior of this compound, with a focus on cyclic voltammetry (CV). As a powerful and informative electrochemical technique, CV offers profound insights into the redox characteristics of a molecule, including its oxidation and reduction potentials, the stability of its charged species, and the kinetics of electron transfer. Understanding these fundamental electrochemical properties is not merely an academic exercise; it is a critical step in predicting and optimizing the performance of this molecule in an optoelectronic device. This guide is intended for researchers, scientists, and professionals in materials science and drug development, providing both the theoretical underpinnings and practical guidance for the cyclic voltammetric analysis of this important class of materials.
The Molecule in Focus: this compound
Chemical Identity and Structural Rationale
This compound, hereafter referred to as "the compound of interest," is a complex organic molecule with the chemical formula C40H36N2O2 and a molecular weight of 576.74 g/mol . Its structure is based on the N,N'-diphenylbenzidine core, which is known for its robust electrochemical activity and hole-transporting capabilities.
The key functionalization of this molecule lies in the substitution on the N-phenyl groups. The presence of a methoxy (-OCH3) group at the para position and a methyl (-CH3) group at the ortho position of the N-aryl substituents is a deliberate molecular design choice. The methoxy group, being a strong electron-donating group, is expected to lower the oxidation potential of the molecule, facilitating easier hole injection and transport. The ortho-methyl group introduces steric hindrance, which can play a crucial role in preventing intermolecular interactions and crystallization in thin films, thereby promoting the formation of stable amorphous layers essential for device longevity.
The Role of Cyclic Voltammetry in Characterizing Hole Transport Materials
Cyclic voltammetry is an indispensable tool for the characterization of electroactive materials like the compound of interest. By measuring the current that develops in an electrochemical cell as the potential is varied, CV provides a wealth of information about the material's redox properties. For a hole transport material, the most critical information derived from CV is its oxidation potential. This is because the highest occupied molecular orbital (HOMO) energy level, which governs the efficiency of hole injection from the perovskite or other active layer, can be estimated from the onset of the first oxidation peak in the cyclic voltammogram.
Furthermore, the reversibility of the oxidation and reduction peaks in a CV scan provides insight into the stability of the charged species (radical cations and dications). A chemically reversible process, where the oxidized species can be efficiently reduced back to its neutral state, is highly desirable for a stable HTM, as it indicates that the molecule can withstand the repeated redox cycles that occur during device operation without degradation.
A Practical Guide to the Cyclic Voltammetry of this compound
The following section outlines a detailed, field-proven protocol for conducting the cyclic voltammetry of the compound of interest. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.
Essential Materials and Reagents
-
Analyte: this compound (purity >98%)
-
Solvent: Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous, electrochemical grade. The choice of solvent is critical as it must dissolve the analyte and the supporting electrolyte, and be electrochemically inert within the potential window of interest.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize IR drop.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode. GCE is often preferred for its wide potential window and inertness.
-
Counter Electrode: Platinum wire or gauze.
-
Internal Standard (Optional but Recommended): Ferrocene/Ferrocenium (Fc/Fc+) couple. This allows for the accurate calibration of the potential axis against a known standard.
Instrumentation: The Electrochemical Workstation
A potentiostat/galvanostat capable of performing cyclic voltammetry is the core instrument. Modern electrochemical workstations offer a high degree of control over experimental parameters and sophisticated data analysis software.
Step-by-Step Experimental Workflow
-
Analyte Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., to prepare a 1 mM solution).
-
Dissolve the analyte in the chosen solvent (e.g., 10 mL of CH2Cl2) containing 0.1 M of the supporting electrolyte.
-
Ensure complete dissolution, using sonication if necessary.
-
-
Electrochemical Cell Assembly:
-
Polish the working electrode (e.g., GCE) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the solvent.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Set the parameters on the potentiostat software. A typical experiment would involve scanning the potential from an initial value (e.g., 0 V) to a final potential (e.g., +1.5 V) and back.
-
The scan rate is a crucial parameter. Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer process.
-
Record the cyclic voltammogram.
-
If using an internal standard, add a small amount of ferrocene to the solution and record a second voltammogram.
-
The logical flow of this experimental setup is visualized in the following diagram:
Caption: Experimental Workflow for Cyclic Voltammetry Analysis.
Deciphering the Electrochemical Signature
The Expected Cyclic Voltammogram
Based on the electrochemical behavior of the parent N,N'-diphenylbenzidine and other diarylamine derivatives, the cyclic voltammogram of this compound is expected to exhibit two successive and quasi-reversible one-electron oxidation waves.
-
First Oxidation Wave: This corresponds to the removal of one electron from one of the diarylamino moieties to form a stable radical cation.
-
Second Oxidation Wave: At a more positive potential, a second electron is removed to form a dication.
The presence of the electron-donating methoxy groups should shift these oxidation potentials to less positive values compared to the unsubstituted N,N'-diphenylbenzidine.
Interpreting Key Electrochemical Parameters
| Parameter | Symbol | Significance |
| Anodic Peak Potential | Epa | The potential at which the rate of oxidation is at its maximum. |
| Cathodic Peak Potential | Epc | The potential at which the rate of reduction of the oxidized species is at its maximum. |
| Half-Wave Potential | E1/2 | Calculated as (Epa + Epc)/2, it is a good approximation of the standard redox potential of the couple. |
| Peak Separation | ΔEp | Defined as |
| Peak Current Ratio | ipa/ipc | For a reversible process, this ratio should be close to unity. Deviations can indicate follow-up chemical reactions of the oxidized species. |
The Proposed Oxidation Mechanism
The oxidation of this compound is proposed to occur in two discrete one-electron steps. The electron-donating methoxy and methyl groups on the N-aryl rings increase the electron density on the nitrogen atoms, making the molecule easier to oxidize compared to its unsubstituted counterpart.
The proposed mechanism is as follows:
-
First One-Electron Oxidation: The neutral molecule loses one electron to form a radical cation. The positive charge and the unpaired electron are delocalized over the π-conjugated system of one of the diarylamino moieties.
-
Second One-Electron Oxidation: The radical cation undergoes a further one-electron oxidation at a more positive potential to form a dication.
This stepwise oxidation process can be visualized as follows:
Caption: Proposed Stepwise Oxidation Mechanism.
From Electrochemistry to Application: Bridging the Gap
Estimating the HOMO Energy Level
A key application of cyclic voltammetry for hole transport materials is the determination of their HOMO energy level. The HOMO level can be estimated from the onset potential of the first oxidation peak (Eox_onset) using the following empirical formula, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
E_HOMO (eV) = -[Eox_onset vs Fc/Fc+ + 4.8]
Where 4.8 eV is the absolute energy level of the Fc/Fc+ couple relative to the vacuum level. An accurately determined HOMO level is crucial for ensuring efficient hole injection from the active layer of a solar cell or OLED.
Electrochemical Stability and Device Performance
The electrochemical stability of the compound of interest, as assessed by the reversibility of its redox processes in cyclic voltammetry, is a strong indicator of its potential for long-term operational stability in a device. An HTM that can undergo repeated oxidation and reduction cycles without degradation is essential for creating durable and reliable organic electronic devices. The electron-rich nature of the substituted N-aryl groups in the compound of interest is expected to contribute to the stability of the resulting radical cation, enhancing its performance as a stable HTM.
Concluding Remarks
This technical guide has provided a comprehensive overview of the cyclic voltammetry of this compound. From the fundamental principles of the technique to a detailed experimental protocol and the interpretation of the resulting data, this guide serves as a valuable resource for researchers and scientists working with this and similar electroactive materials. The electrochemical properties of this molecule, particularly its accessible oxidation potentials and the stability of its oxidized forms, underscore its significant potential as a high-performance hole transport material. A thorough understanding of its electrochemical behavior through cyclic voltammetry is a critical step in unlocking its full potential in the next generation of organic electronic devices.
References
A comprehensive list of references will be compiled upon the acquisition of specific experimental data for the title compound. The following is an illustrative list based on the general principles discussed:
- Bard, A. J., & Faulkner, L. R. (2001).
- He, Z., & Zhang, H. (2019). Hole-Transporting Materials for Perovskite Solar Cells.
-
PubChem. (n.d.). N,N'-Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. Retrieved from [Link]
-
esdchem. (n.d.). N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine. Retrieved from [Link]
A Technical Guide to the Single Crystal Structure of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated single crystal structure of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, a key hole-transporting material in organic electronics. Due to the limited availability of public crystallographic data for this specific compound, this guide leverages a detailed analysis of the well-characterized analog, N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), to infer and discuss the structural nuances of the title compound. The guide covers the synthesis, purification, and crystallization methodologies pertinent to this class of molecules and offers an in-depth examination of the expected molecular conformation, crystal packing, and intermolecular interactions that govern the material's properties.
Introduction: The Significance of Arylamine-Substituted Benzidines
N,N'-diaryl-N,N'-diphenylbenzidine derivatives are a cornerstone class of organic semiconducting materials, primarily utilized as hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs), perovskite solar cells, and other organic electronic devices.[1] Their function is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The molecular structure, particularly the solid-state packing arrangement, dictates the material's electronic properties, such as charge carrier mobility and thermal stability. Single crystal X-ray diffraction provides the most definitive insight into these structure-property relationships.
This guide focuses on this compound, a derivative functionalized with methoxy and methyl groups, which are expected to influence its electronic and morphological characteristics. While specific crystallographic data for this molecule is not publicly available, we can extrapolate its structural features from the well-documented crystal structure of the closely related and widely used hole-transporting material, N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD).[2]
Synthesis and Purification
The synthesis of N,N'-diaryl-N,N'-diphenylbenzidine derivatives typically involves a palladium-catalyzed Buchwald-Hartwig amination or an Ullmann condensation. The Buchwald-Hartwig approach is often preferred due to its milder reaction conditions and broader substrate scope.
Synthetic Pathway
A plausible synthetic route to this compound is a double Buchwald-Hartwig amination between N,N'-diphenylbenzidine and 2-bromo-5-methoxytoluene.
Sources
Methodological & Application
Application Notes and Protocols for Thin Film Deposition of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine by Spin Coating
Introduction
N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine is a hole-transporting organic semiconductor material increasingly utilized in the fabrication of high-performance organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[1] Its favorable electronic properties, including a highest occupied molecular orbital (HOMO) energy level conducive to efficient hole injection and transport, make it a material of significant interest to researchers and device engineers.[2] The formation of uniform, high-quality thin films of this material is paramount to achieving optimal device performance.
Spin coating is a widely adopted technique for the deposition of thin films from solution due to its simplicity, cost-effectiveness, and ability to produce films of uniform thickness.[3][4] This application note provides a detailed protocol for the deposition of this compound thin films via spin coating, intended for researchers, scientists, and professionals in the field of drug development and organic electronics. The protocols outlined herein are designed to be a self-validating system, with explanations for each step to ensure reproducibility and a fundamental understanding of the process.
Material Properties
A comprehensive understanding of the material's properties is crucial for the successful development of a deposition protocol.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 169685-34-1 | |
| Molecular Formula | C₄₀H₃₆N₂O₂ | [5] |
| Molecular Weight | 576.74 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 158.0 to 162.0 °C | |
| Purity | >98.0% (HPLC) |
Experimental Workflow Overview
The following diagram illustrates the key stages in the thin film deposition of this compound by spin coating.
Caption: Experimental workflow for spin coating of this compound.
Detailed Protocols
Part 1: Substrate Preparation
The quality of the substrate is critical for the formation of a uniform and defect-free thin film. The following protocol is recommended for cleaning glass or indium tin oxide (ITO) coated glass substrates.
Materials:
-
Substrates (e.g., glass slides, ITO-coated glass)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Nitrogen (N₂) gas source with a filter
-
Ultrasonic bath
-
Substrate holders/tweezers
Protocol:
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized water with a few drops of detergent
-
Deionized water (rinse)
-
Acetone
-
Isopropanol[6]
-
-
After the final sonication in isopropanol, thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Optional but recommended: Immediately prior to spin coating, treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues and to enhance the surface wettability.
Causality: This multi-step cleaning process is designed to remove both organic and inorganic contaminants from the substrate surface.[6] Sonication provides mechanical agitation to dislodge particles, while the sequence of solvents effectively dissolves a wide range of impurities. The final nitrogen blow-dry prevents re-contamination from ambient air. Oxygen plasma treatment creates a high-energy, hydrophilic surface, which promotes uniform spreading of the solution during spin coating.
Part 2: Solution Preparation
The concentration of the solution is a key parameter that influences the final thickness of the spin-coated film.
Materials:
-
This compound powder
-
High-purity solvent (e.g., Toluene, Chlorobenzene, or Chloroform)
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material)
Recommended Solvents: While specific solubility data is not readily available, common solvents for spin coating of similar organic hole transport materials include Toluene, Chlorobenzene, and Chloroform.[3] Toluene is often a good starting point due to its relatively slower evaporation rate compared to chloroform, which can lead to more uniform films.
Protocol:
-
Calculate the required mass of this compound to achieve the desired solution concentration. A typical starting concentration range is 5 to 20 mg/mL.
-
Accurately weigh the calculated amount of the material and transfer it to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the powder.
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Place a magnetic stir bar in the flask and stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
Prior to use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Causality: The solution concentration directly impacts the viscosity and the amount of solute deposited on the substrate, thereby influencing the final film thickness. Stirring ensures a homogenous solution, and filtration is a critical step to prevent defects in the final film caused by undissolved particles or dust.
Part 3: Spin Coating Process
The spin coating process parameters determine the final film thickness and uniformity.
Equipment:
-
Spin coater
-
Micropipette
Protocol:
-
Ensure the spin coater is clean and level.
-
Place the cleaned substrate onto the center of the spin coater chuck.
-
Turn on the vacuum to secure the substrate.
-
Using a micropipette, dispense a sufficient amount of the prepared solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Start the spin coating program. A typical two-step program is recommended:
-
Step 1 (Spread Cycle): 500 rpm for 10 seconds.
-
Step 2 (Thinning Cycle): 3000 rpm for 45 seconds.[4]
-
-
After the program is complete, turn off the vacuum and carefully remove the substrate with tweezers.
Spin Coating Parameter Guidelines:
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. |
| Spin Speed (Thinning) | 1000 - 6000 rpm | Higher speed leads to thinner films.[3] |
| Spin Time (Thinning) | 30 - 60 seconds | Longer time generally leads to thinner films, up to a point where solvent evaporation dominates.[4] |
| Acceleration | 1000 - 3000 rpm/s | Higher acceleration can improve uniformity. |
Causality: The initial low-speed spread cycle allows the solution to wet the entire substrate surface before the high-speed thinning cycle begins. The high centrifugal force during the thinning cycle causes the solution to flow outwards, and the solvent evaporates, leaving behind a thin, solid film.[7] The final thickness is primarily determined by a balance between the centrifugal force and the solution viscosity.
Part 4: Post-Deposition Annealing
Thermal annealing can improve the quality of the deposited film by promoting molecular ordering and removing residual solvent.
Equipment:
-
Hotplate in a controlled environment (e.g., nitrogen-filled glovebox or vacuum oven)
Protocol:
-
Immediately after spin coating, transfer the substrate to a pre-heated hotplate.
-
Anneal the film at a temperature between 100 °C and 150 °C for 10-30 minutes. The optimal temperature and time should be determined empirically.
-
After annealing, allow the substrate to cool down to room temperature before further processing or characterization.
Causality: Annealing provides thermal energy that can enhance the intermolecular interactions and lead to a more ordered and stable film morphology.[8] It also aids in the complete removal of any trapped solvent molecules, which can be detrimental to device performance. The choice of annealing temperature should be below the material's melting point to avoid film dewetting.
Film Characterization
The quality of the deposited thin film should be assessed using appropriate characterization techniques.
| Characterization Technique | Property Measured |
| Profilometry or Ellipsometry | Film Thickness |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness |
| UV-Visible Spectroscopy | Optical Absorption and Transmission |
| X-ray Diffraction (XRD) | Crystallinity and Molecular Packing |
| Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) | Hole Mobility |
Safety and Handling
According to the Safety Data Sheet, this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be followed. The solvents used in this protocol (Toluene, Chlorobenzene, Chloroform) are flammable and have associated health risks. Always handle these solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Non-uniform film (streaks, comets) | Particulate contamination | Filter the solution before use. Ensure a clean substrate and spin coating environment. |
| Poor surface wetting | Improve substrate cleaning, consider O₂ plasma treatment. | |
| Film dewetting | Incompatible solvent-substrate pairing | Try a different solvent. |
| Annealing temperature too high | Reduce the annealing temperature. | |
| Film is too thick/thin | Incorrect solution concentration or spin speed | Adjust the solution concentration or the spin speed of the thinning step. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the deposition of high-quality thin films of this compound using the spin coating technique. By carefully controlling the substrate preparation, solution parameters, spin coating process, and post-deposition annealing, researchers can achieve reproducible and uniform films suitable for the fabrication of advanced organic electronic devices. The provided causality for each step and the troubleshooting guide are intended to empower users to optimize the process for their specific applications.
References
- Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF. Polymers (Basel).
- N,N'-Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. PubChem.
- Spin Coating: Complete Guide to Theory and Techniques. Ossila.
- Controlling the Morphology of Spin coated Polymer Blend Films. White Rose eTheses Online.
- Characterization of annealed N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine nanostructured thin films.
- Evolution of Surface Morphology of Spin-Coated Poly(Methyl Methacryl
- A comprehensive study of spin coating as a thin film deposition technique and spin coating equipment.
- Spin coating mediated morphology modulation in self assembly of peptides. Nanoscale.
- Effects of rapid thermal annealing on the properties of AlN films deposited by PEALD on AlGaN/GaN heterostructures. RSC Advances.
- Optimum conditions to prepare thin films by spin coating technique?
- Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Inorganic Chemistry.
- Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration.
- Evolution of Surface Morphology of Spin-Coated Poly(methyl methacryl
- Influence of annealing on the properties of chemically prepared SnS thin films.
- Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.
- Enhancement of structure and optical dispersion properties of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine thin films: Impact of UV irradiation.
- The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. Applied Sciences.
- Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Polymers.
- Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic
- Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
- Hole mobility of N,N -bis„naphthalen-1-yl… - ResearchG
- Hole-transporting materials for organic light-emitting diodes: an overview.
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- 2. ossila.com [ossila.com]
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- 4. techno-press.org [techno-press.org]
- 5. N,N'-Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine | C40H36N2O2 | CID 23517938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spin Coating and Micro-Patterning Optimization of Composite Thin Films Based on PVDF [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chalcogen.ro [chalcogen.ro]
characterization of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine films
An In-Depth Guide to the Preparation and Characterization of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine Films for Advanced Optoelectronic Applications
Authored by a Senior Application Scientist
This compound, a complex arylamine derivative, has emerged as a significant material in the field of organic electronics. Its molecular structure lends itself to excellent hole-transporting properties, making it a prime candidate for use as a Hole Transporting Material (HTM) in devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1][2] The performance of these devices is critically dependent on the quality and properties of the constituent thin films. Therefore, a thorough and precise characterization of these films is paramount for both fundamental research and commercial device development.
This document provides a comprehensive guide for researchers and drug development professionals on the deposition and detailed . The protocols outlined herein are designed to be self-validating, with explanations grounded in established scientific principles to ensure technical accuracy and reproducibility.
Material Overview and Key Properties
This compound is a solid, typically appearing as a very pale yellow powder.[3] Its core structure, based on triphenylamine and benzidine moieties, provides a high degree of electronic delocalization, which is fundamental to its charge-transport capabilities. The methoxy and methyl functional groups can influence the material's solubility, energy levels, and morphological stability.
| Property | Value | Source |
| Molecular Formula | C40H36N2O2 | [4] |
| Molecular Weight | ~576.74 g/mol | [3][4] |
| CAS Number | 169685-34-1 | [3][4][5] |
| Physical State | Solid, Powder/Crystal | [3][5] |
| Melting Point | 158.0 to 162.0 °C | [5] |
| Purity (Sublimed) | Min. 98.0% (HPLC) | [3] |
Thin Film Deposition Protocols
The method of film deposition is a critical determinant of the film's morphology, uniformity, and ultimately, its electronic properties.[6] The two most common techniques for organic materials like this are thermal evaporation and solution processing.
Protocol: High-Vacuum Thermal Evaporation
Thermal evaporation is a physical vapor deposition technique that is ideal for creating highly uniform and pure thin films, as it avoids the use of solvents that could potentially remain as impurities.[7]
Causality and Rationale: This method is chosen for its precise control over film thickness and its ability to produce smooth, amorphous films, which is often desirable for minimizing grain boundaries that can act as charge traps. The high vacuum environment (typically < 10⁻⁶ Torr) is crucial to prevent oxidation of the organic material and to ensure a long mean free path for the evaporated molecules, leading to a more uniform deposition.[7]
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with thoroughly cleaned substrates (e.g., Indium Tin Oxide (ITO) coated glass, silicon wafers).
-
A typical cleaning sequence involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to remove any remaining organic residues and improve the surface energy for better film adhesion.
-
-
Material Preparation and Loading:
-
Use high-purity, sublimated grade this compound to minimize impurities.[3]
-
Load the material into a suitable evaporation source, such as a baffled tantalum or molybdenum boat.
-
-
Deposition Process:
-
Mount the cleaned substrates in a holder at a fixed distance from the evaporation source.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Gently heat the evaporation boat, slowly increasing the current until the material begins to sublimate.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is 0.1-0.2 nm/s.
-
Once the desired thickness is achieved, close the shutter and slowly cool down the source.
-
Vent the chamber with an inert gas like nitrogen before removing the samples.
-
Caption: Optical Characterization Workflow.
Electrochemical Properties: Cyclic Voltammetry (CV)
Rationale: Cyclic voltammetry is a powerful electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. [8]These energy levels are crucial for ensuring efficient charge injection and transport between adjacent layers in an electronic device. [9] Protocol: Cyclic Voltammetry
-
Setup:
-
Use a three-electrode electrochemical cell: a working electrode (film-coated ITO or glassy carbon), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire). [9] * The electrolyte is typically a 0.1 M solution of an inert salt like tetrabutylammonium hexafluorophosphate (TBAPF6) in an anhydrous solvent (e.g., acetonitrile or dichloromethane). [9]2. Calibration:
-
Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard, and its potential is typically assumed to be -4.8 eV relative to the vacuum level.
-
-
Measurement:
-
Dissolve a small amount of the compound in the electrolyte solution or use a thin film coated on the working electrode.
-
Scan the potential to measure the onset of the first oxidation peak (E_onset,ox).
-
The HOMO level can be calculated using the formula: HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8] [9] * The LUMO level can then be estimated by adding the optical bandgap (Eg) from UV-Vis spectroscopy: LUMO (eV) = HOMO + Eg [9]
-
Morphological Analysis: Atomic Force Microscopy (AFM)
Rationale: The surface morphology, including roughness and grain structure, of the HTM film significantly impacts the interface quality with adjacent layers (e.g., the perovskite layer in a solar cell) and can affect charge transport. [10]AFM provides high-resolution, three-dimensional information about the surface topography. [11] Protocol: Atomic Force Microscopy
-
Instrument Setup:
-
Use an AFM operating in tapping mode to minimize damage to the soft organic film.
-
Select a suitable cantilever with an appropriate spring constant and resonant frequency.
-
-
Imaging:
-
Mount the film sample on the AFM stage.
-
Engage the tip with the surface and begin scanning over a representative area (e.g., 1x1 µm, 5x5 µm).
-
Adjust scan parameters (scan rate, setpoint, gains) to obtain a high-quality, artifact-free image.
-
-
Data Analysis:
-
Use the AFM software to analyze the topography image.
-
Calculate key parameters such as the root-mean-square (RMS) roughness. A low RMS roughness (typically < 1-2 nm) is often desirable for creating sharp interfaces in multilayer devices.
-
Electrical Properties: Hole Mobility Measurement
Rationale: Hole mobility (µh) is a measure of how quickly holes can move through the material under an applied electric field. It is arguably the most critical parameter for an HTM. High mobility is essential for efficient charge extraction and to prevent charge recombination in devices. [12]The Space-Charge-Limited Current (SCLC) method is a common technique for determining carrier mobility in organic semiconductors. [13][14] Protocol: SCLC Mobility Measurement
-
Device Fabrication:
-
Fabricate a hole-only device with the structure: Substrate / Anode / HTM / Cathode .
-
A typical structure is ITO / PEDOT:PSS / this compound / Au .
-
The anode (ITO/PEDOT:PSS) should have a high work function for efficient hole injection, and the cathode (Au) should have a high work function to block electron injection.
-
-
Measurement:
-
Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
The J-V curve will exhibit a space-charge-limited region, which can be identified by its characteristic J ∝ V² dependence.
-
The mobility can be extracted by fitting this region to the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * µ * (V²/d³) where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)
-
µ is the charge carrier mobility
-
V is the applied voltage
-
d is the thickness of the organic film
-
-
| Parameter | Typical Range / Value | Significance |
| HOMO Level | -5.0 to -5.4 eV | Must align with the valence band of the active layer for efficient hole extraction. |
| LUMO Level | -2.0 to -2.5 eV | Should be high enough to block electrons from the active layer. |
| Optical Bandgap (Eg) | ~3.0 eV | Determines the transparency window of the material. [15] |
| Hole Mobility (µh) | 10⁻⁵ to 10⁻³ cm²/V·s | Higher values lead to more efficient charge transport and reduced recombination losses. [12][13][16] |
| Film Roughness (RMS) | < 2 nm | A smooth surface promotes a good physical and electronic interface with adjacent layers. |
Conclusion
The successful application of this compound in high-performance optoelectronic devices is contingent upon the meticulous preparation and characterization of its thin films. The protocols detailed in this guide provide a robust framework for achieving reproducible and reliable results. By understanding the causality behind each experimental choice—from the vacuum level in thermal evaporation to the electrode setup in cyclic voltammetry—researchers can gain precise control over the material's properties and accelerate the development of next-generation electronic and photonic technologies.
References
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ResearchGate. (2025). Enhancement of structure and optical dispersion properties of N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine thin films: Impact of UV irradiation. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. PubChem Compound Database. Available at: [Link]
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National Center for Biotechnology Information. (2021). Bis(3-methylphenyl)-N,N′-dyphenylbenzidine Based Distributed Feedback Lasers with Holographically Fabricated Polymeric Resonators. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]
-
MDPI. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Available at: [Link]
-
PubMed. (2015). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available at: [Link]
-
MDPI. (n.d.). AFM Nanotribomechanical Characterization of Thin Films for MEMS Applications. Available at: [Link]
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PubMed. (2024). Charge Carrier Mobility in Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). AFM for analysis of structure and dynamics of DNA and protein-DNA complexes. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Advance Deposition Techniques for Thin Film and Coating. Available at: [Link]
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National Center for Biotechnology Information. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. PubMed Central. Available at: [Link]
-
ResearchGate. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. Available at: [Link]
-
ResearchGate. (2015). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. Available at: [Link]
-
MDPI. (2021). Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3. Available at: [Link]
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ACS Publications. (n.d.). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. Available at: [Link]
-
ResearchGate. (n.d.). Hole mobility of N,N -bis„naphthalen-1-yl…. Available at: [Link]
-
Daegu Gyeongbuk Institute of Science and Technology (DGIST). (2015). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. Available at: [Link]
-
PubMed. (2026). Simultaneous Enhancement of Electron and Hole Mobility in Para-Azaquinodimethane-Derived Polymer by Individually Applying Various Additives. Available at: [Link]
-
Semantic Scholar. (2022). Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical A. Available at: [Link]
-
MDPI. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. Available at: [Link]
-
Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. Available at: [Link]
-
ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media. Available at: [Link]
-
MDPI. (n.d.). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-. PubChem Compound Database. Available at: [Link]
-
MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Cyclic Voltammetric and Biological Studies of 2-Hydroxy-2-Methyl Propiophenone Sulfaguanidine Azome. Available at: [Link]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Dissolution of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the development of effective dissolution protocols for N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine . Given the limited direct literature on the solubility of this specific compound, this guide synthesizes data from structurally analogous compounds, particularly those used as hole transport materials (HTMs) in organic electronics, to provide a robust starting point for empirical solvent screening and protocol optimization. The methodologies described herein are designed to be systematic and self-validating, enabling users to efficiently identify optimal dissolution conditions for their specific application needs.
Introduction: Understanding the Molecule
This compound is a complex organic molecule often utilized in the field of organic electronics as a hole transport material.[1] Its large, predominantly non-polar structure, characterized by multiple aromatic rings, dictates its solubility behavior. The molecular formula is C₄₀H₃₆N₂O₂ and it has a molecular weight of approximately 576.74 g/mol .[2][3] The presence of methoxy (-OCH₃) and methyl (-CH₃) functional groups introduces some polarity and steric hindrance, which can influence solvent interaction. As a solid, it is described as a very pale yellow powder with a melting point of around 160°C.[3]
The core challenge in working with such large, aromatic-rich molecules is overcoming the strong intermolecular π-π stacking and van der Waals forces that hold the solid-state structure together. The ideal solvent must effectively disrupt these interactions to solvate the individual molecules.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of solvent selection. Given the structure of this compound, solvents with the following characteristics are predicted to be most effective:
-
Aromatic Solvents: Solvents containing benzene rings, such as toluene and chlorobenzene, are excellent candidates due to their ability to engage in π-π interactions with the solute's aromatic systems.
-
Chlorinated Solvents: The polarity and dispersion forces of chlorinated solvents like chloroform and dichloromethane often make them effective for a wide range of organic compounds.
-
Aprotic Polar Solvents: Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) can be effective, although the slight solubility of the parent compound N,N'-diphenylbenzidine in some of these suggests they may not be the primary choice.[4]
Based on data from analogous hole transport materials, common solvents used for processing include chloroform, chlorobenzene (CB), hexane, heptane, and tetrahydrofuran.[5] A patent for a similar compound also suggests a mixture of toluene, hexane, and methanol for purification, indicating solubility in these components.[6]
Recommended Solvents for Initial Screening
Based on the theoretical framework and data from related compounds, the following solvents are recommended for an initial solubility screening. They are categorized by their chemical class and potential efficacy.
| Solvent Class | Primary Candidates | Secondary Candidates | Rationale & Insights |
| Aromatic | Toluene, o-Xylene | Chlorobenzene (CB) | Excellent for disrupting π-π stacking. Toluene and xylene are often the first choice for similar HTMs. |
| Chlorinated | Chloroform (CHCl₃) | Dichloromethane (DCM) | Good general-purpose solvents for large organic molecules. Chloroform is widely cited for processing organic semiconductors.[5] |
| Ethers | Tetrahydrofuran (THF) | 1,4-Dioxane | The ether oxygen can interact with the solute, but their lower polarity might limit high concentration solutions. |
| Amides/Sulfoxides | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | High polarity may be less effective for this largely non-polar molecule, but worth screening. The parent compound shows slight solubility.[4] |
Note: Water is not a suitable solvent; N,N'-diphenylbenzidine is insoluble in water.[4]
Experimental Protocol: Systematic Solubility Assessment
This protocol provides a step-by-step method to empirically determine the solubility of this compound.
Materials and Equipment
-
This compound powder
-
Candidate solvents (high purity, anhydrous grade recommended)
-
Analytical balance (± 0.1 mg precision)
-
Small volume glass vials (e.g., 2-4 mL) with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Ultrasonic bath (sonicator)
-
Variable temperature hot plate
-
Micro-syringes or pipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Workflow Diagram
Caption: Sequential workflow for assessing solvent efficacy.
Step-by-Step Procedure
-
Preparation of Stock Vials:
-
Accurately weigh 10.0 mg of this compound into a clean, dry glass vial. This will create an initial test concentration of 10 mg/mL.
-
Prepare one vial for each candidate solvent.
-
-
Initial Dissolution Attempt (Room Temperature):
-
Add 1.0 mL of the first candidate solvent to the corresponding vial.
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
Visually inspect the solution against a dark background. If the solution is completely clear with no visible particulates, the compound is soluble at 10 mg/mL under these conditions. Proceed to step 5.
-
-
Assisted Dissolution (Sonication):
-
If solids remain after vortexing, place the vial in an ultrasonic bath.
-
Sonicate for 15 minutes at room temperature.
-
Visually inspect again. If the solution is clear, note that sonication was required. Proceed to step 5.
-
-
Assisted Dissolution (Heating):
-
If solids persist, place the vial on a magnetic stirrer with a small stir bar.
-
Gently heat the solution to 40-60°C while stirring. Caution: Ensure the vial is not sealed tightly to avoid pressure buildup. Do not exceed the boiling point of the solvent.
-
Stir for up to 30 minutes.
-
Allow the solution to cool to room temperature. If the compound remains in solution, it is soluble with heat. If it precipitates upon cooling, this indicates temperature-dependent solubility.
-
-
Determining Saturation (Optional):
-
If the compound dissolved at 10 mg/mL, incrementally add more solute (e.g., in 5 mg portions) to the same vial, repeating the most effective dissolution method (vortex, sonication, or heat) until saturation is reached (i.e., solid material no longer dissolves).
-
-
Data Recording:
-
Record the results for each solvent in a table, noting the approximate solubility (e.g., >10 mg/mL, <1 mg/mL), the conditions required for dissolution (e.g., RT, sonication, heat), and any observations (e.g., color of the solution, precipitation on cooling).
-
Data Interpretation and Best Practices
Interpreting Your Results
The ideal solvent will dissolve the compound to the desired concentration quickly and at room temperature.
-
High Solubility: Chloroform, Toluene.
-
Moderate Solubility: THF, Dichloromethane.
-
Low/Slight Solubility: Acetone, Ethyl Acetate, DMF, DMSO.[4]
-
Insoluble: Water, Hexane (likely, but useful for anti-solvent precipitation).
Causality Behind Experimental Choices
-
Why start with 10 mg/mL? This is a common and practical concentration for many applications in organic electronics, such as spin-coating thin films.
-
Why the sequential agitation method? Starting with the least energetic method (vortexing) and escalating to sonication and heating provides a clear picture of the dissolution kinetics and energy requirements. This prevents unnecessary heating, which could degrade sensitive compounds.
-
Why anhydrous solvents? Trace amounts of water can affect the solubility and stability of organic electronic materials, potentially leading to aggregation or altered film morphology.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and for all solvents used.
-
Chlorinated and aromatic solvents are toxic and may be carcinogenic. Avoid inhalation and skin contact.
-
Wear appropriate PPE, including nitrile or other solvent-resistant gloves.
Conclusion
While no definitive, published solubility data exists for this compound, a systematic approach based on its chemical structure and the properties of analogous hole transport materials provides a clear path to identifying suitable solvents. Aromatic and chlorinated solvents such as toluene, xylene, and chloroform are the most promising candidates. The provided protocol offers a self-validating workflow for researchers to quickly and safely determine the optimal dissolution conditions for their specific experimental needs, ensuring both scientific rigor and efficiency.
References
-
PubChem. [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. Retrieved from [Link]
-
PubChem. Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. Retrieved from [Link]
- Getautis, V., et al. (2019). Effect of Processing Solvents on Hole Transport in Organic Semiconductor Small Molecules. ACS Omega.
- Google Patents. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N '-diphenyl benzidine.
Sources
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Troubleshooting & Optimization
Technical Support Center: Solubility of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine in Chlorobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine in chlorobenzene during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
Here, we address common problems encountered during the dissolution of this compound in chlorobenzene in a question-and-answer format.
Question 1: I've added this compound to chlorobenzene at room temperature, and it's not dissolving. What should I do first?
Answer:
It is not uncommon for complex organic molecules like this compound, which is a solid, very pale yellow powder, to exhibit limited solubility in relatively nonpolar solvents like chlorobenzene at room temperature[1]. The large, rigid aromatic structure can lead to strong intermolecular forces in the solid state that require significant energy to overcome.
Your immediate troubleshooting steps should focus on increasing the kinetic energy of the system and physically assisting the dissolution process.
Experimental Protocol: Initial Dissolution Attempts
-
Heating: Gently heat the solution. An increase in temperature provides the energy needed to break the solute-solute and solvent-solvent interactions, making it easier for the solute to dissolve[2].
-
Start by warming the solution to 40-60 °C with continuous stirring.
-
If the solute still does not dissolve, you can incrementally increase the temperature. Be mindful of the boiling point of chlorobenzene (132 °C) and potential thermal degradation of the solute[3].
-
-
Sonication: Use a sonicator bath. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high pressure and temperature, which can effectively break apart solute agglomerates and enhance dissolution.
-
Place your sealed vial or flask in a sonicator bath for 15-30 minute intervals.
-
Check for dissolution after each interval.
-
Question 2: I've tried heating and sonication, but the solubility is still poor, or the compound precipitates out upon cooling. What's the next step?
Answer:
If physical methods are insufficient, the issue likely lies with the inherent chemical incompatibility between the solute and the solvent. This compound possesses polar methoxy groups, which may lead to a preference for more polar solvents. Evidence suggests that similar benzidine derivatives are more soluble in polar aprotic solvents.
The logical next step is to modify the solvent system.
Experimental Protocol: Solvent System Modification
-
Co-solvent Approach: Introduce a small amount of a more polar, miscible co-solvent. This can significantly alter the overall polarity of the solvent mixture and improve solvation of the polar moieties of your compound.
-
Recommended Co-solvents: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). The use of THF is supported by its application as a solvent for this compound in analytical techniques like Supercritical Fluid Chromatography (SFC)[4].
-
Procedure: Start by adding the co-solvent in small volumetric percentages (e.g., 1-5% v/v) to your chlorobenzene solution. Observe for improved solubility. You may need to optimize the ratio of chlorobenzene to the co-solvent.
-
-
Alternative Solvents: If your experimental parameters allow, consider switching to a different primary solvent.
-
Based on the known solubility of similar compounds, THF, DMF, or NMP could be viable alternatives.
-
The following diagram illustrates a recommended troubleshooting workflow when encountering solubility issues with this compound in chlorobenzene.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of this compound?
A1: It is generally a solid, very pale yellow powder with a purity of ≥98.0% as determined by HPLC[1][4].
Q2: Are there any known solvents in which this compound has good solubility?
A2: Yes, this compound has been shown to be soluble in tetrahydrofuran (THF), as it is used as a solvent for analysis via Supercritical Fluid Chromatography (SFC)[4]. Based on the solubility of structurally similar compounds, other polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are also likely to be effective.
Q3: How do the methoxy and methyl groups on the phenyl rings affect solubility?
A3: The methoxy (-OCH₃) and methyl (-CH₃) groups can have a complex influence on solubility. The methoxy group, being polar, can increase the solubility in polar solvents through dipole-dipole interactions. However, the overall large, nonpolar surface area of the molecule can still dominate, leading to poor solubility in highly polar solvents like water. In the case of chlorobenzene, which is relatively nonpolar, the bulky nature of the substituted phenyl rings may hinder efficient packing and interaction with the solvent molecules.
Q4: Could the purity of my chlorobenzene be a factor?
A4: Absolutely. The presence of water or other impurities in the solvent can significantly impact the solubility of highly nonpolar compounds. Ensure you are using a high-purity, anhydrous grade of chlorobenzene. If you suspect water contamination, using a freshly opened bottle or drying the solvent using standard laboratory procedures is recommended.
Q5: What is the molecular weight and melting point of this compound?
A5: The molecular weight is 576.74 g/mol , and the melting point is approximately 160 °C[1][5].
Data Summary
The following table summarizes the known properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₃₆N₂O₂ | [1][5] |
| Molecular Weight | 576.74 g/mol | [1][5] |
| Appearance | Solid, very pale yellow powder | [1] |
| Purity | ≥98.0% (HPLC) | [1][4] |
| Melting Point | ~160 °C | [1] |
| Known Solvents | Tetrahydrofuran (THF) | [4] |
References
- Google Patents. CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
-
PubChem. Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine. [Link]
-
Wikipedia. Chlorobenzene. [Link]
-
ResearchGate. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells. [Link]
-
MDPI. Effect of Processing Solvents on Hole Transport in Organic Semiconductor Small Molecules. [Link]
-
PubMed. The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. [Link]
-
MDPI. A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. [Link]
-
ResearchGate. Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells. [Link]
-
Shimadzu. Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link]
-
Royal Society of Chemistry. Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future. [Link]
-
Daegu Gyeongbuk Institute of Science and Technology (DGIST). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. [Link]
-
Organic Syntheses. Benzidine, N,N'-diethyl-. [Link]
-
Chemistry LibreTexts. Temperature Effects on Solubility. [Link]
-
Energy & Environmental Science. a review on recent progress in dopant-free hole transport materials for fabricating efficient and stable perovskite solar cells. [Link]
-
ResearchGate. Bis(4-methylthio)phenyl)amine-based hole transport materials for highly-efficient perovskite solar cells: insight into the carrier ultrafast dynamics and interfacial transport. [Link]
-
NCBI. Table 4-2, Physical and Chemical Properties of Chlorobenzene. [Link]
-
PubChem. N,N'-Diphenylbenzidine. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. mdpi.com [mdpi.com]
- 3. Table 4-2, Physical and Chemical Properties of Chlorobenzene - Toxicological Profile for Chlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. an.shimadzu.com [an.shimadzu.com]
- 5. N,N'-Bis(2-methyl-4-methoxyphenyl)-N,N'-diphenylbenzidine | C40H36N2O2 | CID 23517938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Amorphous Film Deposition of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Welcome to the technical support center for N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for preventing crystallization in thin films of this material. Our focus is on achieving stable, amorphous films crucial for high-performance organic electronic devices.
Introduction to this compound and the Challenge of Crystallization
This compound is a promising hole transport material (HTM) for organic light-emitting diodes (OLEDs) and other organic electronic applications. Its molecular structure is designed to facilitate efficient charge transport. However, like many small molecule organic semiconductors, it has a tendency to crystallize, which can be detrimental to device performance and longevity. Crystalline domains can act as traps for charge carriers, scatter light, and create morphological instabilities, leading to device failure.
A key indicator of a material's propensity to crystallize is its glass transition temperature (Tg). While the exact Tg for this compound is not widely reported, a structurally similar molecule, N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), has a relatively low Tg of approximately 60°C and is known to be prone to crystallization[1]. This suggests that this compound is also susceptible to crystallization and requires careful control of deposition parameters to maintain an amorphous state.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you overcome the challenges of crystallization and achieve high-quality amorphous films.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to film deposition?
A1: Understanding the material's properties is the first step in designing a successful deposition process.
| Property | Value | Source |
| Molecular Formula | C40H36N2O2 | [2] |
| Molecular Weight | 576.74 g/mol | [3] |
| Melting Point (Tm) | 158-162 °C | |
| Appearance | White to light yellow powder/crystal |
The relatively low melting point and the known propensity for crystallization of similar molecules suggest that this material will readily form crystalline structures if not handled correctly during film formation.
Q2: My spin-coated films are showing signs of crystallization (e.g., haziness, needle-like structures). What are the primary causes?
A2: Crystallization during or after spin-coating is a common issue and can be attributed to several factors:
-
Slow Solvent Evaporation: If the solvent evaporates too slowly, the molecules have sufficient time to arrange themselves into an ordered, crystalline structure.
-
High Solution Concentration: A supersaturated solution can promote rapid nucleation and crystal growth.
-
Low Spin Speed: Lower spin speeds lead to thicker films and slower solvent evaporation, both of which can encourage crystallization.
-
Substrate Properties: The surface energy and cleanliness of the substrate can influence nucleation.
-
Post-Deposition Environment: Leaving the film in a solvent-rich atmosphere or at an elevated temperature can induce crystallization over time.
Q3: How can I choose the right solvent to minimize crystallization?
Solvent Selection Workflow
Caption: Workflow for selecting an optimal solvent.
A good starting point is to test solubility in common aromatic solvents like toluene, chloroform, and chlorobenzene. A solvent that provides good solubility without requiring excessive heating is often a good candidate. The ideal solvent will also have a relatively high vapor pressure, allowing for rapid evaporation during spin coating, which kinetically traps the molecules in a disordered, amorphous state.
Q4: Can I use a polymer blend to improve the stability of my amorphous films?
A4: Yes, blending with a polymer is a highly effective strategy to prevent crystallization. The polymer acts as a matrix that physically hinders the small molecules from aggregating and forming crystals. Polystyrene (PS) is a common and effective choice for this purpose due to its amorphous nature and good compatibility with many organic semiconductors.
Q5: What is the role of thermal annealing, and how should I approach it?
A5: Thermal annealing, or heating the film after deposition, can have a dual role. If performed below the glass transition temperature (Tg), it can provide the molecules with enough energy to relax into a more stable amorphous state, reducing internal stress. However, annealing above the Tg can provide enough mobility for the molecules to crystallize. Therefore, a careful annealing strategy is required. It is generally recommended to anneal at a temperature slightly below the estimated Tg of the material.
Troubleshooting Guides
Issue 1: Crystallization Occurs Immediately After Spin Coating
Root Cause Analysis and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Solvent Evaporation Rate is Too Slow | The solvent is not evaporating quickly enough, allowing molecules time to self-assemble into crystalline domains. | 1. Increase Spin Speed: Higher RPMs increase the centrifugal force and airflow, leading to faster solvent evaporation. Start with speeds in the 2000-4000 RPM range. 2. Choose a More Volatile Solvent: If possible, switch to a solvent with a higher vapor pressure. 3. Use a Nitrogen Blow-dry: Gently blowing a stream of inert gas (like nitrogen) over the substrate during spinning can accelerate solvent removal. |
| Solution is Too Concentrated | A supersaturated solution provides a strong driving force for crystallization. | 1. Reduce Concentration: Dilute your solution. Typical concentrations for spin-coating small molecules are in the range of 5-20 mg/mL. 2. Filter the Solution: Use a 0.2 µm PTFE filter to remove any undissolved particles that could act as nucleation sites. |
| Substrate is Not Clean | Particulates or residues on the substrate can act as nucleation sites for crystal growth. | 1. Implement a Rigorous Cleaning Protocol: A standard cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. 2. UV-Ozone or Oxygen Plasma Treatment: This can remove organic residues and improve the wettability of the substrate surface. |
Experimental Protocol: Optimizing Spin Coating Parameters
-
Solution Preparation: Prepare a stock solution of this compound in a trial solvent (e.g., chloroform) at 10 mg/mL.
-
Substrate Cleaning: Clean your substrates (e.g., glass or silicon wafers) using the rigorous protocol described above.
-
Spin Coating:
-
Dispense a small amount of the solution onto the center of the substrate.
-
Spin at a starting speed of 3000 RPM for 60 seconds.
-
Vary the spin speed (e.g., 1000, 2000, 4000, 5000 RPM) on different substrates to observe the effect on film quality.
-
-
Analysis: Immediately inspect the films under an optical microscope for any signs of crystallization. Use Atomic Force Microscopy (AFM) for a more detailed morphological analysis.
Issue 2: Amorphous Films Crystallize Over Time (Hours to Days)
Root Cause Analysis and Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Low Glass Transition Temperature (Tg) | The material is in a thermodynamically unstable glassy state and will naturally tend to crystallize over time, especially if the ambient temperature is close to its Tg. | 1. Incorporate a Polymer Matrix: Blend this compound with an amorphous polymer like polystyrene (PS). A 1:1 weight ratio is a good starting point. The polymer chains will sterically hinder the small molecules from rearranging into a crystalline lattice. 2. Thermal Annealing Below Tg: Perform a post-deposition anneal at a temperature approximately 10-20°C below the estimated Tg (around 40-50°C for this material, based on TPD). This can help the film relax into a more stable amorphous configuration. |
| Residual Solvent | Trapped solvent molecules within the film can increase molecular mobility and facilitate crystallization. | 1. Post-Deposition Bake: After spin coating, bake the film on a hotplate at a temperature slightly above the boiling point of the solvent for a few minutes to drive off any residual solvent. For example, if using chloroform (boiling point ~61°C), a bake at 70-80°C for 2-5 minutes is appropriate. |
Experimental Protocol: Blending with Polystyrene
-
Solution Preparation:
-
Prepare a 10 mg/mL solution of this compound in chloroform.
-
Prepare a 10 mg/mL solution of polystyrene (e.g., 280 kDa molecular weight) in chloroform.
-
Mix the two solutions in a 1:1 volume ratio to create the blend.
-
-
Spin Coating: Deposit the blended solution using the optimized spin coating parameters determined previously.
-
Analysis: Monitor the stability of the blended film over time at room temperature and compare it to a pure film.
Crystallization Prevention Workflow
Sources
strategies to enhance the long-term performance of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine based solar cells
Welcome to the technical support center for N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (MeO-TPD) based solar cells. This guide is designed for researchers and scientists to navigate the complexities of utilizing MeO-TPD as a hole transport layer (HTL) and to provide actionable strategies for enhancing device performance and long-term stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of MeO-TPD in photovoltaic devices.
Q1: What is MeO-TPD and what is its primary role in a solar cell?
A1: this compound, commonly abbreviated as MeO-TPD, is an organic small molecule belonging to the triarylamine family. In solar cells, particularly perovskite solar cells (PSCs), its primary role is to function as a Hole Transport Layer (HTL) . The HTL is a critical component positioned between the light-absorbing layer (e.g., perovskite) and the anode (e.g., Gold).[1] Its key functions are:
-
Efficient Hole Extraction: To selectively extract photogenerated positive charge carriers (holes) from the absorber layer.[1]
-
Electron Blocking: To prevent electrons from reaching the anode, which would otherwise cause a short-circuit and reduce device efficiency.
-
Conducting Holes to the Anode: To efficiently transport the extracted holes to the anode for collection.[1]
Q2: Why is doping often required for MeO-TPD layers?
A2: While MeO-TPD has suitable energy levels for hole extraction, its intrinsic charge carrier mobility and conductivity are relatively low. Doping involves intentionally adding impurities (dopants) to a semiconductor to alter its electrical properties.[2][3] For MeO-TPD, p-type doping is employed to:
-
Increase Hole Concentration: Dopants create additional free holes in the MeO-TPD layer.
-
Enhance Conductivity: A higher hole concentration leads to significantly improved electrical conductivity, reducing the series resistance of the device and thus improving the Fill Factor (FF).
-
Optimize Energy Levels: Doping can shift the Fermi level of the HTL, potentially reducing the energy barrier for hole injection from the perovskite layer.[4]
Common p-dopants for triarylamine-based HTLs include bis(trifluoromethanesulfonyl)imide (Li-TFSI) , often used with an additive like 4-tert-butylpyridine (tBP) , and stronger oxidants like tris(pentafluorophenyl)borane (TrTPFB) .[4]
Q3: What is poly-TPD and how does it compare to MeO-TPD?
A3: Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine (poly-TPD) is a polymeric version of the TPD core structure.[5] Compared to the small molecule MeO-TPD, poly-TPD offers several advantages that contribute to enhanced long-term stability:
-
Improved Film Formation: As a polymer, it can form more robust and uniform films, which are less prone to crystallization or morphological changes over time.
-
Enhanced Thermal Stability: The polymeric backbone generally provides a higher glass transition temperature and greater resistance to heat-induced degradation.
-
Hydrophobicity: Poly-TPD has been shown to be ultra-hydrophobic, which significantly alleviates moisture penetration into the sensitive perovskite layer, a major pathway for device degradation.[6][7]
Therefore, while MeO-TPD is a foundational material, transitioning to poly-TPD is a common strategy to improve the operational stability of the final device.[6][7][8]
Part 2: Troubleshooting Guide
This section is structured to address specific experimental issues, explaining the underlying causes related to the MeO-TPD layer and providing step-by-step protocols for resolution.
Issue 1: Low Power Conversion Efficiency (PCE) with Low Fill Factor (FF)
A low FF is often indicative of high series resistance (Rs) or low shunt resistance (Rsh). Problems within the MeO-TPD layer are a primary contributor to high Rs.
Potential Cause: Sub-optimal conductivity or thickness of the MeO-TPD layer.
Causality: If the MeO-TPD layer is too thick or its conductivity is too low (due to insufficient doping), it impedes the flow of holes to the anode. This resistance to current flow dissipates energy and manifests as a significant drop in the fill factor and overall PCE.
Troubleshooting Workflow
Sources
- 1. noctiluca.eu [noctiluca.eu]
- 2. [2407.12245] Theoretical Analysis of Doping Concentration Gradients on Solar Cell Performance [arxiv.org]
- 3. Doping solar cells to improve performance - Advanced Science News [advancedsciencenews.com]
- 4. Doping bilayer hole-transport polymer strategy stabilizing solution-processed green quantum-dot light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine-Based Interfacial Passivation Strategy Promoting Efficiency and Operational Stability of Perovskite Solar Cells in Regular Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine Hole Transport Layers
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the deposition of high-quality N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (heretofore referred to as "the HTL material") hole transport layers. Our focus is on solution-processed thin films, a common method in the fabrication of organic electronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs).
Introduction to the HTL Material
This compound is a hole transport material valued for its amorphous nature and suitable energy levels for efficient charge injection and transport. However, like many organic semiconductors, achieving a uniform, defect-free thin film is critical for optimal device performance. Defects such as pinholes, dewetting, and crystallization can lead to short circuits, reduced efficiency, and decreased device lifetime. This guide will address the common challenges encountered during the deposition of this HTL material and provide actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common visible defects in the HTL film and what do they indicate?
A1: The most common defects are pinholes, dewetting, and crystallization.
-
Pinholes appear as small voids in the film and often result from particulate contamination or poor wetting of the substrate.
-
Dewetting is characterized by the film retracting from the substrate, forming islands or droplets.[1] This is typically caused by a mismatch in surface energy between the solution and the substrate.[2]
-
Crystallization can manifest as needle-like structures or hazy regions within the film and is often triggered by slow solvent evaporation or thermal stress. The related compound, TPD (N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine), is known to be prone to crystallization, suggesting that this derivative may also exhibit this tendency.[2]
Q2: What are the key physical and chemical properties of this HTL material that I should be aware of?
A2: Key properties of this compound include:
| Property | Value | Reference |
| CAS Number | 169685-34-1 | [3] |
| Molecular Formula | C40H36N2O2 | [3] |
| Molecular Weight | 576.74 g/mol | [3] |
| Physical State | Solid (Very Pale Yellow Powder/Crystal) | [3] |
| Melting Point | Approximately 160 °C | [3] |
Understanding these properties is crucial for selecting appropriate solvents and processing temperatures.
Q3: What are the recommended solvents for this HTL material?
A3: While specific solvent systems for this exact molecule are not extensively published, related hole transport materials are often dissolved in chlorinated solvents such as chlorobenzene or dichloromethane . Some researchers have explored alternatives like toluene . The choice of solvent can significantly impact the final film morphology. For instance, with some complex hole transport materials, immiscibility in chlorobenzene has led to the use of dichloromethane, which, due to its high vapor pressure, can sometimes lead to poor reproducibility.[4]
Q4: Should I use additives in my HTL solution?
A4: The use of additives is a common strategy to improve the conductivity and morphology of hole transport layers. For many small molecule HTLs, additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are used. However, the necessity and optimal concentration of additives should be determined empirically for this specific HTL material.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the deposition of the HTL material.
Issue 1: Pinholes in the HTL Film
Pinholes are a critical defect as they can lead to direct contact between the subsequent layers, causing shunts and device failure.
Root Causes and Solutions:
-
Particulate Contamination: Dust or undissolved material in the solution or on the substrate.
-
Solution: Filter the HTL solution through a 0.2 µm PTFE syringe filter immediately before use. Ensure all glassware is scrupulously clean.
-
-
Poor Substrate Wetting: The solution does not spread evenly across the substrate.
-
Solution: Implement a rigorous substrate cleaning protocol and consider a surface treatment to increase the surface energy.
-
Experimental Protocol: Substrate Cleaning
A thorough substrate cleaning is paramount for achieving high-quality thin films.
-
Sonication: Sequentially sonicate the substrates in a solution of detergent (e.g., Alconox), deionized (DI) water, acetone, and isopropanol for 15 minutes each.
-
Rinsing: Thoroughly rinse the substrates with DI water between each sonication step.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the substrates with UV-ozone or an oxygen plasma for 5-15 minutes immediately before spin coating. This removes organic residues and increases surface wettability.
Issue 2: Dewetting of the HTL Film
Dewetting occurs when the liquid film is unstable on the substrate, leading to the formation of droplets or bare patches.[1]
Root Causes and Solutions:
-
Low Surface Energy of the Substrate: If the substrate's surface energy is too low, the HTL solution will not wet the surface effectively.[2]
-
Solution: As with pinholes, proper substrate cleaning and surface treatments (UV-ozone or oxygen plasma) are crucial to increase the substrate's surface energy.
-
-
High Solvent Evaporation Rate: Rapid solvent evaporation can sometimes induce dewetting.
-
Solution: Consider using a solvent with a lower vapor pressure or a mixture of solvents. Spin coating in a solvent-rich atmosphere can also slow down evaporation.
-
Diagram: Factors Influencing Film Wetting
Caption: Relationship between substrate surface energy and film wetting.
Issue 3: Crystallization of the HTL Film
The formation of crystalline domains in an otherwise amorphous film can lead to rough surfaces and non-uniform charge transport.
Root Causes and Solutions:
-
Slow Solvent Evaporation: Allowing the solvent to evaporate too slowly can provide sufficient time for molecular rearrangement and crystallization.
-
Solution: Increase the spin coating speed or perform the spin coating in a less solvent-saturated environment.
-
-
Thermal Stress: Annealing at too high a temperature or for too long can induce crystallization. The related compound TPD has a relatively low glass transition temperature of ~60°C, making it susceptible to crystallization at elevated temperatures.[2]
-
Solution: Optimize the post-deposition annealing step. Start with a lower temperature (e.g., 70-80 °C) and shorter time (e.g., 5-10 minutes) and characterize the film morphology.
-
Experimental Protocol: Spin Coating and Annealing
This protocol provides a starting point for optimizing the deposition of the HTL material.
-
Solution Preparation: Dissolve the HTL material in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-20 mg/mL. If using additives, they are typically added at this stage.
-
Spin Coating Program:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 3000-6000 rpm for 30-60 seconds.
-
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a temperature between 70-120 °C for 5-20 minutes. The optimal temperature and time should be determined experimentally.
Table: Troubleshooting Summary
| Defect | Potential Cause | Suggested Solution(s) |
| Pinholes | Particulate contamination | Filter the HTL solution; ensure clean glassware. |
| Poor substrate wetting | Implement rigorous substrate cleaning; use UV-ozone or oxygen plasma treatment. | |
| Dewetting | Low substrate surface energy | Improve substrate cleaning and use surface treatments. |
| High solvent evaporation rate | Use a lower vapor pressure solvent or a solvent mixture. | |
| Crystallization | Slow solvent evaporation | Increase spin coating speed. |
| High annealing temperature/time | Optimize annealing parameters (start with lower temperature and shorter time). |
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HTL film defects.
Conclusion
The successful deposition of a high-quality this compound hole transport layer is a multi-faceted process that requires careful attention to detail. By systematically addressing potential sources of defects, from substrate preparation to post-deposition annealing, researchers can significantly improve the quality and reproducibility of their thin films, leading to enhanced device performance and reliability. This guide serves as a starting point for troubleshooting, and it is recommended to perform systematic optimizations for your specific experimental setup and device architecture.
References
- Re-evaluating the dewetting of organic semiconductor thin films. [URL not available]
-
MDPI, A Study on the Morphology of Poly(Triaryl Amine)-Based Hole Transport Layer via Solvent Optimization for High-Performance Inverted Perovskite Solar Cells. [Link]
-
ResearchGate, Chemical Bath Deposition of NiO x ‐NiSO 4 Heterostructured Hole Transport Layer for Perovskite Solar Cells. [Link]
- Supporting Information Boosting Planar Perovskite Solar Cell Performance via Peripheral End-Group Engineering of Phenoxazine-Cor. [URL not available]
-
ResearchGate, Synthesis of New Hole Transport Polymers Based on N,N′-Diphenyl-N,N′-bis(4-methylphenyl)-1,4-phenylenediamine. [Link]
-
Cambridge Core, Effects of Substrate Materials on Nanoindentation Tests of AlN Thin Films | MRS Online Proceedings Library (OPL). [Link]
-
ResearchGate, Rational Solvent Selection Strategies to Combat Striation Formation During Spin Coating of Thin Films | Request PDF. [Link]
-
DOI, Electrodeposition of Hole-transport Layer on Methylammonium Lead Iodide Film: A New Strategy to Assemble Perovskite Solar. [Link]
-
ResearchGate, Optimum conditions to prepare thin films by spin coating technique? [Link]
- Google Patents, CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Journal of Materials Chemistry C (RSC Publishing), Combined optimization of emission layer morphology and hole-transport layer for enhanced performance of perovskite light-emitting diodes. [Link]
-
ResearchGate, Influence of substrate pre-treatments on residual stresses and tribo-mechanical properties of TiAlN-based PVD coatings | Request PDF. [Link]
-
University of California San Diego, Atomic layer annealing with radio-frequency substrate bias for control of grain morphology in gallium nitride thin films. [Link]
-
ResearchGate, Synthesis and Characterization of Novel Thin Films Using Spin and Dip Coating Techniques: Applications to the Adsorption of 4‐Nitrophenol and Methyl Orange in Single and Mixed Systems. [Link]
-
MDPI, Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells. [Link]
- Annealing of an AlN buffer layer in N 2 –CO for growth of a high-quality AlN film on sapphire. [URL not available]
-
MDPI, High-Performance Perovskite Solar Cells and Modules Fabricated by Slot-Die Coating with Nontoxic Solvents. [Link]
-
ResearchGate, Morphological and thickness analysis for PMMA spin coated films. [Link]
-
ResearchGate, (PDF) Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. [Link]
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Technical Support Center: Purification of High-Purity N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
Welcome to the technical support center for the purification of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high-purity material essential for reliable experimental outcomes.
Introduction
This compound is a triarylamine-based organic compound with significant applications in the field of organic electronics, particularly as a hole-transporting material (HTM) in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. The purity of this material is paramount, as even trace impurities can significantly degrade device performance and longevity. This guide provides a comprehensive overview of purification techniques, potential impurities, and troubleshooting strategies to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The three primary purification techniques for this compound are:
-
Recrystallization: A solution-based method effective for removing moderate to high levels of impurities.
-
Column Chromatography: A powerful technique for separating the target compound from closely related impurities.
-
Sublimation: A solvent-free method ideal for achieving the highest purity levels required for electronic device fabrication.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the synthetic route, typically an Ullmann or Suzuki coupling reaction, and subsequent handling. Common impurities may include:
-
Unreacted starting materials: Such as N,N'-diphenylbenzidine and 4-bromo-1-methoxy-2-methylbenzene (or the corresponding boronic acid/ester for Suzuki coupling).
-
Homocoupled byproducts: For instance, the homocoupling of 4-bromo-1-methoxy-2-methylbenzene.
-
Partially reacted intermediates: Compounds where only one of the diarylamine moieties has been substituted.
-
Solvent residues: Residual solvents from the reaction or a previous purification step.
-
Degradation products: Triarylamines can be susceptible to oxidation, especially when exposed to light and air, which can lead to the formation of colored impurities.
Q3: Why is sublimation often cited as the preferred method for final purification?
A3: Sublimation is a highly effective purification method for organic electronic materials because it is a solvent-free process that can remove both volatile and non-volatile impurities under high vacuum. This is crucial for applications in electronic devices where even trace amounts of solvent or other contaminants can act as charge traps or quenching sites, thereby diminishing device performance.
Q4: What purity level should I aim for, and how can I assess it?
A4: For applications in organic electronics, a purity of >99.5% is often required, with >99.9% being ideal. The purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC). Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities.
Purification Protocols
Recrystallization
Recrystallization is a robust technique for removing a significant amount of impurities from the crude product. The choice of solvent is critical and should be optimized for your specific impurity profile. Based on procedures for structurally similar compounds, a mixed solvent system is often effective.
Experimental Protocol:
-
Solvent Selection: A mixture of a good solvent (e.g., toluene or dichloromethane) and a poor solvent (e.g., hexane or methanol) is a good starting point. A patent for the similar compound N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine suggests a mixture of toluene, hexane, and methanol.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Slowly add a poor solvent like hexane or methanol to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold poor solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography
Column chromatography is highly effective for separating the target compound from impurities with different polarities.
Experimental Protocol:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is typically used. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) to elute the target compound.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Fraction Collection: Gradually increase the polarity of the mobile phase to elute the desired compound. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Sublimation
Sublimation is the ultimate purification step to achieve the high purity required for electronic device fabrication. This process should be carried out after initial purification by recrystallization or column chromatography.
Experimental Protocol:
-
Apparatus: Use a gradient sublimation apparatus, which consists of a tube with a temperature gradient along its length, connected to a high-vacuum pump.
-
Loading: Place the pre-purified this compound in the heating zone of the sublimation tube.
-
Vacuum: Evacuate the system to a high vacuum (typically < 10⁻⁵ mbar).
-
Heating: Gradually heat the sample zone to the sublimation temperature of the compound. The optimal temperature and pressure will need to be determined empirically but will be below the melting point of the compound (approximately 160°C).
-
Deposition: The sublimed material will travel along the temperature gradient and deposit as pure crystals in a cooler zone of the tube. Impurities with different volatilities will deposit in different zones.
-
Collection: After the sublimation is complete, cool the apparatus to room temperature and carefully collect the purified crystals from the deposition zone.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Recrystallization | ||
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. The cooling rate is too fast. The solvent is not ideal. | Re-heat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. Try a different solvent or solvent mixture. |
| No crystals form upon cooling | The solution is too dilute. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to concentrate the solution. Add more of the "poor" solvent. Try a different solvent system. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Pre-heat the filtration apparatus. |
| Column Chromatography | ||
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Compound runs with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor separation of compound and impurities | The polarity difference between the compound and impurities is small. The column is overloaded. | Use a shallower gradient or isocratic elution with an optimized solvent mixture. Use a larger column or load less sample. |
| Streaking or tailing of bands | The compound is interacting too strongly with the silica gel. The sample is not fully dissolved when loaded. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the sample is fully dissolved before loading. |
| Sublimation | ||
| Low yield of sublimed material | The sublimation temperature is too low. The vacuum is not sufficient. | Gradually increase the temperature, but do not exceed the decomposition temperature. Check the vacuum system for leaks. |
| Product is contaminated with impurities | The temperature gradient is not optimized. The initial material was not sufficiently pure. | Adjust the temperature profile of the sublimation tube to achieve better separation. Perform another round of purification (recrystallization or chromatography) before sublimation. |
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification problems.
References
- Google Patents. (n.d.). CN1876620A - Preparation method of N, N '-bis (3-methylphenyl) -N, N' -diphenyl benzidine.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). (2004). Materials Chemistry and Physics, 88(1), 90-96.
-
ResearchGate. (n.d.). 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance | Request PDF. Retrieved from [Link]
- MDPI. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation.
- Supporting Information for Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl Titanium Reagents. (n.d.).
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- PubMed. (2018). Investigation of Hole-Transporting Poly(triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells. ACS Applied Materials & Interfaces, 10(16), 13947-13954.
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US9139488B2 - Sublimation method for the purification of organic small molecules.
- MDPI. (2022). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and extraction studies of N,N"- Bis[1-biphenyl-2-hydroxyimino-2-(4-acetylanilino)-1-ethylidene]- diamines and their homo-and heteronuclear copper(II) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2022136206A1 - A process for the preparation of n-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide.
-
ResearchGate. (n.d.). Mechanism for the separation of organic semiconductors via thermal gradient sublimation | Request PDF. Retrieved from [Link]
- Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews, 51(14), 5817-5887.
-
University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Semantic Scholar. (2022). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microw. Retrieved from [Link]
Validation & Comparative
A Senior Application Scientist's Guide: N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (X60) vs. spiro-OMeTAD in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) remains a critical component governing device efficiency, stability, and overall cost. For years, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, universally known as spiro-OMeTAD, has been the undisputed gold standard, enabling the highest power conversion efficiencies (PCEs). However, its reign is challenged by significant drawbacks, primarily a complex, multi-step synthesis that leads to high production costs and stability issues related to its necessary dopants.[1][2]
This guide provides an in-depth, objective comparison between the benchmark spiro-OMeTAD and a promising challenger: N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine, commonly referred to in literature as X60. We will dissect their performance based on experimental data, explore the physicochemical properties that dictate their behavior, and provide practical protocols for their application.
Molecular Architecture: A Tale of Two Cores
At the heart of their functional differences are the molecular structures of spiro-OMeTAD and X60. Spiro-OMeTAD is built on a rigid spirobifluorene core, which provides a 3D structure that helps prevent crystallization and promotes the formation of smooth, amorphous films. In contrast, X60 is based on a spiro[fluorene-9,9′-xanthene] (SFX) core. This modification is not merely academic; it is a deliberate design choice aimed at simplifying synthesis and altering the material's electronic and physical properties.
Caption: Core molecular structures of spiro-OMeTAD and X60.
Performance Deep Dive: A Head-to-Head Comparison
The ultimate test for any HTM is its performance within a complete solar cell. While spiro-OMeTAD has been the HTM of choice in many record-breaking devices, X60 has demonstrated the ability to achieve comparable, and sometimes superior, efficiencies, particularly when dopant systems are optimized.
One study directly comparing the two found that an X60-based device achieved a PCE of 19.84%, only slightly lower than the 20.8% achieved with spiro-OMeTAD under identical conditions. More impressively, research into alternative, lithium-free dopants has unlocked even greater potential in X60. For example, using 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (EMIM-TFSI) as a p-type dopant for X60 resulted in a high-quality HTL with enhanced conductivity, enabling a device with a remarkable PCE of 21.85%. This result surpassed the performance of the control device using the standard Li-TFSI dopant.[3]
| Parameter | spiro-OMeTAD (Li-TFSI Doped) | X60 (Li-TFSI Doped) | X60 (EMIM-TFSI Doped) |
| PCE (%) | ~20.8% | ~19.84% | 21.85% [3] |
| Voc (V) | High | Comparable to spiro-OMeTAD | High |
| Jsc (mA/cm²) | High | Comparable to spiro-OMeTAD | High |
| Fill Factor (%) | High | Comparable to spiro-OMeTAD | High |
Note: Performance metrics can vary significantly based on the perovskite composition, device architecture, and fabrication conditions. The data presented is from cited, comparative studies to ensure a fair assessment.
Unpacking the 'Why': Key Physicochemical Properties
The device-level performance is a direct consequence of the material's intrinsic properties. Understanding these differences is key to rational material selection and device optimization.
Energy Level Alignment
For efficient operation, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber layer to ensure efficient hole extraction, while its Lowest Unoccupied Molecular Orbital (LUMO) must be high enough to block electrons.
-
spiro-OMeTAD: The HOMO level is typically reported in the range of -5.0 eV to -5.2 eV.[4][5] This aligns well with most common perovskite compositions.
-
X60: The HOMO level of X60 is very similar, with reported values around -5.08 eV.[6]
This similarity in HOMO levels explains why X60 can so effectively replace spiro-OMeTAD without a significant penalty in open-circuit voltage (Voc), as both provide a favorable energetic landscape for hole extraction. Doping can further tune these levels; for instance, EMIM-TFSI doping has been shown to lower the energy levels of X60, which can be beneficial for charge transfer.[3]
Caption: Energy level alignment of HTMs with perovskite and the gold electrode.
Hole Mobility and Conductivity
The ability to transport extracted holes to the electrode is paramount. Both pristine spiro-OMeTAD and X60 have inherently low hole mobility.[7][8] Their excellent performance in devices is entirely dependent on chemical p-doping, typically with Li-TFSI and 4-tert-butylpyridine (tBP), which increases the hole density and thus the conductivity.
-
spiro-OMeTAD: The hole mobility of doped spiro-OMeTAD is in the range of 10⁻⁵ to 10⁻⁴ cm²V⁻¹s⁻¹.[4][5] The oxidation process, often requiring prolonged air exposure, is critical to generate the oxidized spiro-OMeTAD⁺ species responsible for its high conductivity.
-
X60: Studies have shown that hole mobility is the decisive factor for high-performing X60-based cells. While undoped films perform poorly, doping and subsequent air exposure can increase hole mobility by an order of magnitude, dramatically boosting PCE.[7] This indicates a similar reliance on oxidation as spiro-OMeTAD.
The critical insight here is that the performance of both materials is less about their intrinsic mobility and more about how effectively they can be doped and oxidized to achieve high conductivity within the device.
Thermal Stability and Film Morphology
The long-term stability of a PSC is often limited by its organic components. The glass transition temperature (Tg)—the temperature at which an amorphous solid becomes rubbery and viscous—is a key indicator of morphological stability.
-
spiro-OMeTAD: While pristine spiro-OMeTAD has a high Tg of 125 °C, this value plummets to around 50 °C when doped with the common additive tBP. This low Tg makes the doped film susceptible to morphological degradation at elevated operating temperatures, leading to voids and compromising the interface with the perovskite.[7]
-
X60: As a molecule designed for improved stability, X60 and other spiro[fluorene-9,9′-xanthene] derivatives are expected to possess higher intrinsic thermal stability. Replacing hygroscopic Li-TFSI and volatile tBP with more stable dopants like EMIM-TFSI has been shown to significantly improve the long-term stability of X60-based devices, which retained 85% of their initial PCE after 1200 hours of storage.[3]
Beyond Performance: The Decisive Edge of Cost and Stability
The primary driver for seeking alternatives to spiro-OMeTAD is its prohibitive cost, which stems from a complex, low-yield synthetic process.[2] Materials like X60 are designed with simpler, more efficient synthetic routes, drastically reducing the cost per gram. For the commercialization and large-scale deployment of perovskite technology, this cost reduction is not just an advantage—it is a necessity.
Furthermore, the instability imparted by standard dopants is a critical bottleneck. The hygroscopic nature of Li-TFSI can introduce moisture, a known degrader of perovskite films, while the volatile tBP can phase separate and degrade device performance over time.[4] The development of stable, dopant-free HTMs or the use of alternative, more robust dopants with materials like X60 represents a more promising path toward commercially viable, long-lasting perovskite solar cells.
Experimental Protocol: HTM Deposition Workflow
This section provides a validated, step-by-step protocol for the preparation and deposition of a doped HTM solution, applicable to both spiro-OMeTAD and X60.
Objective: To deposit a uniform, high-conductivity hole transport layer onto the perovskite absorber layer.
Materials:
-
HTM (spiro-OMeTAD or X60)
-
Host Solvent: Chlorobenzene (CB)
-
Dopant Stock Solution 1: Li-TFSI in Acetonitrile (e.g., 520 mg/mL)
-
Dopant Stock Solution 2: 4-tert-butylpyridine (tBP)
-
Substrate: Perovskite film on FTO/glass
Workflow:
-
HTM Solution Preparation:
-
In an inert atmosphere (glovebox), dissolve the HTM powder (e.g., 72.3 mg of spiro-OMeTAD) in the host solvent (e.g., 1 mL of Chlorobenzene).
-
Stir the solution at room temperature until the HTM is fully dissolved.
-
-
Dopant Addition:
-
Add the required volume of the Li-TFSI stock solution (e.g., 17.5 µL). The molar ratio is critical and must be optimized.
-
Add the tBP liquid additive (e.g., 28.8 µL).
-
Vortex the final solution for ~30 seconds to ensure homogeneity.
-
-
Spin-Coating Deposition:
-
Transfer the perovskite substrate to a spin coater inside the glovebox.
-
Dispense a sufficient volume of the HTM solution (~40 µL) to cover the perovskite surface.
-
Spin-coat at a typical speed of 4000 rpm for 30 seconds. This step should be optimized to achieve the desired thickness (~200 nm).
-
-
Oxidation:
-
Store the coated substrates in a dark, dry environment (e.g., a desiccator with controlled humidity) for at least 12 hours. This "breathing" step is crucial for the oxygen-assisted oxidation of the HTM, which increases its conductivity.
-
-
Electrode Deposition:
-
Finally, deposit the top metal contact (e.g., Gold or Silver) via thermal evaporation to complete the device.
-
Caption: Standard workflow for HTM solution preparation and device fabrication.
Conclusion and Authoritative Recommendation
While spiro-OMeTAD has undeniably paved the way for high-efficiency perovskite solar cells, its limitations in cost and long-term stability are significant barriers to commercialization. This compound (X60) emerges as a highly credible and potent alternative.
With a comparable energy level alignment and the demonstrated ability to achieve over 21% PCE, X60 matches the performance of the incumbent. Its key advantages—a significantly lower synthesis cost and amenability to more stable, non-lithium doping strategies—position it as a superior candidate for the future of perovskite photovoltaics. For researchers and developers focused on scalable, stable, and cost-effective solar energy, dedicating resources to optimizing devices with X60 and similar next-generation HTMs is a scientifically sound and commercially prudent strategy.
References
-
Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2022). Advanced Energy and Sustainability Research. [Link]
-
Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD. (2021). MDPI. [Link]
-
Evidence of Spiro-OMeTAD De-doping by tert-Butylpyridine Additive in Hole-Transporting Layers for Perovskite Solar Cells. (2022). ResearchGate. [Link]
-
Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD. (2018). ResearchGate. [Link]
-
Comparing spiro-OMeTAD and P3HT hole conductors in efficient solid state dye-sensitized solar cells. (2011). ResearchGate. [Link]
-
Energy level shifts in spiro-OMeTAD molecular thin films when adding Li-TFSI. (2015). ResearchGate. [Link]
-
A spiro-OMeTAD based semiconductor composite with over 100 °C glass transition temperature for durable perovskite solar cells. (2021). ResearchGate. [Link]
-
Direct plasmonic solar cell efficiency dependence on spiro-OMeTAD Li-TFSI content. (2021). Diva-Portal.org. [Link]
-
Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste. (2018). Journal of Materials Chemistry A. [Link]
-
Decisive Role of Elevated Mobility in X55 and X60 Hole Transport Layers for High-Performance Perovskite Solar Cells. (2021). ACS Applied Energy Materials. [Link]
-
Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. (2023). UCL Discovery. [Link]
-
Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes. (2023). Journal of Materials Chemistry A. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. (2023). National Institutes of Health. [Link]
-
Exploration of promising optical and electronic properties of (non-polymer) small donor molecules for organic solar cells. (2022). PubMed Central. [Link]
-
Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2018). ACS Publications. [Link]
-
A Low-Cost and Lithium-Free Hole Transport Layer for Efficient and Stable Normal Perovskite Solar Cells. (2023). ResearchGate. [Link]
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- 5. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Hole-Transporting Materials: Evaluating N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine Against Industry Standards
In the rapidly advancing field of perovskite solar cells (PSCs), the selection of an appropriate hole-transporting material (HTM) is paramount to achieving high power conversion efficiencies (PCE) and long-term device stability. While Spiro-OMeTAD and PTAA have long been the gold-standard HTMs, the scientific community is in constant pursuit of novel materials that offer improved performance, stability, and cost-effectiveness. This guide provides a comprehensive performance comparison of a promising alternative, N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine (MeO-TPD), with the benchmark HTMs, Spiro-OMeTAD and PTAA.
This analysis is based on an extensive review of available literature and supplier data. It is important to note that while direct, head-to-head comparative studies under identical device fabrication and testing conditions are limited, this guide synthesizes the available information to provide a valuable overview for researchers and professionals in the field.
Molecular Structures and Fundamental Properties
A thorough understanding of the molecular structure and inherent properties of an HTM is crucial for predicting its performance in a device.
This compound (MeO-TPD) , a derivative of the well-known N,N,N',N'-tetraphenylbenzidine (TPD), features methoxy and methyl functional groups on the peripheral phenyl rings. These substitutions are intended to modulate the material's electronic properties, solubility, and film-forming characteristics.
Spiro-OMeTAD (2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene) possesses a unique spiro-linked, three-dimensional structure that inhibits crystallization and promotes the formation of amorphous, uniform thin films. This morphological stability is a key contributor to its success.[1][2]
PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is a polymeric HTM known for its excellent film-forming properties and high hole mobility. Its polymeric nature can offer advantages in terms of solution processing and mechanical flexibility.[1][2]
Below is a visual representation of the molecular structures of these three HTMs.
Caption: Molecular structures of the hole-transporting materials under comparison.
A summary of the fundamental properties of these materials is presented in the table below.
| Property | This compound (MeO-TPD) | Spiro-OMeTAD | PTAA |
| Molecular Formula | C40H36N2O2 | C81H68N4O8 | (C23H23N)n |
| Molecular Weight | 576.74 g/mol | 1225.43 g/mol | Varies |
| Highest Occupied Molecular Orbital (HOMO) | Not experimentally reported in PSC literature | ~ -5.1 to -5.2 eV | ~ -5.2 to -5.3 eV |
| Hole Mobility (μh) | Not experimentally reported in PSC literature | 10^-4 to 10^-3 cm²/Vs (doped) | 10^-3 to 10^-2 cm²/Vs (doped) |
Performance in Perovskite Solar Cells: An Indirect Comparison
Due to the lack of direct comparative studies, we will establish a performance baseline using the well-documented data for Spiro-OMeTAD and PTAA and discuss the potential of MeO-TPD in this context.
Spiro-OMeTAD and PTAA as Benchmarks:
Both Spiro-OMeTAD and PTAA have been instrumental in achieving record efficiencies in perovskite solar cells, routinely exceeding 20%.[1][2] Their success is attributed to several factors:
-
Favorable Energy Level Alignment: Their HOMO energy levels are well-aligned with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.
-
High Hole Mobility (when doped): Chemical doping, typically with lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP), significantly enhances their conductivity and hole mobility.
-
Good Film Formation: Both materials form uniform, amorphous films that provide good coverage of the perovskite layer and prevent short-circuiting.
The table below summarizes typical performance parameters for high-efficiency perovskite solar cells utilizing Spiro-OMeTAD and PTAA.
| HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |
| Spiro-OMeTAD | >20% | >1.1 V | >23 mA/cm² | >0.75 |
| PTAA | >20% | >1.1 V | >23 mA/cm² | >0.75 |
Performance Outlook for MeO-TPD:
While specific performance data for MeO-TPD in perovskite solar cells is not available in the reviewed literature, we can infer some potential characteristics based on its molecular structure as a TPD derivative. TPD-based materials are known for their good hole-transporting properties. The methoxy and methyl substitutions in MeO-TPD could potentially:
-
Tune the HOMO Level: The electron-donating nature of the methoxy group may raise the HOMO level, which could impact the energy level alignment with the perovskite. An optimal alignment is crucial to minimize energy loss during hole transfer.
-
Improve Solubility: The methyl group could enhance the solubility of the molecule in common organic solvents, facilitating solution-based processing.
-
Influence Morphology: The substituents can affect the packing of the molecules in the solid state, which in turn influences the thin-film morphology and charge transport properties.
However, without experimental data, it is difficult to predict whether these modifications would lead to performance that is competitive with or superior to Spiro-OMeTAD and PTAA.
Synthesis and Cost Analysis: A Feasibility Perspective
The commercial viability of a new HTM is heavily dependent on its synthesis complexity and cost.
Spiro-OMeTAD synthesis is a multi-step process that is notoriously expensive, which is a significant barrier to the large-scale commercialization of perovskite solar cells.
PTAA synthesis is generally considered to be more straightforward and potentially more cost-effective than that of Spiro-OMeTAD, especially at scale.
Proposed Synthesis of MeO-TPD:
A plausible and cost-effective synthetic route for MeO-TPD would likely involve a palladium-catalyzed Buchwald-Hartwig or an Ullmann condensation reaction. A potential two-step synthesis is outlined below:
Caption: A proposed two-step synthetic workflow for MeO-TPD.
Cost Estimation:
A precise cost analysis is challenging without a detailed, optimized synthesis protocol. However, based on the cost of commercially available starting materials, the synthesis of MeO-TPD is anticipated to be significantly more cost-effective than that of Spiro-OMeTAD. The starting materials, such as N,N'-diphenylbenzidine and substituted bromoanisoles, are generally less expensive than the complex precursors required for Spiro-OMeTAD.
Stability Considerations
Device stability is a critical factor for the real-world application of perovskite solar cells. The HTM plays a crucial role in the overall stability of the device.
The hygroscopic nature of the dopants used in Spiro-OMeTAD and PTAA is a known contributor to device degradation. The ingress of moisture can lead to the degradation of the perovskite layer and compromise the integrity of the entire device.
The intrinsic stability of MeO-TPD is not yet documented in the context of perovskite solar cells. However, TPD derivatives are generally known for their good thermal and chemical stability. The absence of the spiro-linkage might make it more prone to crystallization over time compared to Spiro-OMeTAD, which could potentially affect long-term device performance. Further experimental investigation is required to assess the long-term stability of MeO-TPD-based devices.
Experimental Protocols
To facilitate further research and a more direct comparison, a generalized experimental protocol for the fabrication and characterization of perovskite solar cells with different HTMs is provided below.
Caption: A generalized experimental workflow for perovskite solar cell fabrication and characterization.
Detailed Methodologies:
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes before use.
2. Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO2 is deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature.
-
A mesoporous TiO2 layer is then deposited by spin-coating a nanoparticle paste and subsequently sintered.
3. Perovskite Layer Deposition:
-
A precursor solution of the perovskite material (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent) is spin-coated onto the ETL in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dropped onto the substrate to induce rapid crystallization, followed by thermal annealing.
4. Hole Transport Layer (HTL) Deposition:
-
Solutions of MeO-TPD, Spiro-OMeTAD, and PTAA are prepared in a suitable solvent (e.g., chlorobenzene or toluene).
-
For Spiro-OMeTAD and PTAA, dopants such as Li-TFSI and tBP are typically added to the solution.
-
The HTL solution is then spin-coated on top of the perovskite layer.
5. Metal Electrode Deposition:
-
A top metal electrode (e.g., 80 nm of gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
6. Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
-
Long-term stability is assessed by monitoring the device performance over time under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and humidity).
Conclusion and Future Outlook
This compound (MeO-TPD) presents itself as a potentially cost-effective alternative to the widely used Spiro-OMeTAD and PTAA for use as a hole-transporting material in perovskite solar cells. Its TPD-based core structure suggests good intrinsic hole-transporting properties, and its synthesis is anticipated to be more economical than that of Spiro-OMeTAD.
However, a significant lack of experimental data on the performance and stability of MeO-TPD in perovskite solar cells currently hinders a direct and conclusive comparison. To fully assess its potential, further research is critically needed to:
-
Synthesize and characterize MeO-TPD to determine its key electronic and physical properties, including its HOMO/LUMO levels and hole mobility.
-
Fabricate and test perovskite solar cells using MeO-TPD as the HTM and perform a direct comparison with devices based on Spiro-OMeTAD and PTAA under identical conditions.
-
Evaluate the long-term operational stability of MeO-TPD-based devices.
Addressing these research gaps will be instrumental in determining whether MeO-TPD can emerge as a viable and competitive hole-transporting material for the next generation of high-performance, low-cost, and stable perovskite solar cells.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N,N'-Bis(4-methoxy-2-methylphenyl)-N,N'-diphenylbenzidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While a safety data sheet for this compound (CAS 169685-34-1) from one supplier classifies it as not a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is crucial to recognize its structural similarity to other aromatic amines which are known to have health hazards. For instance, the related compound N,N'-diphenylbenzidine is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, a cautious approach is warranted, and the following recommendations are based on the principles of prudent practice when handling potentially hazardous chemicals.
Hazard Assessment and Risk Mitigation
Before beginning any work with this compound, a thorough risk assessment should be conducted. This involves identifying potential hazards and implementing control measures to minimize risk.
Potential Hazards:
-
Inhalation: Although presented as a solid, fine dust particles may become airborne during handling and weighing, posing an inhalation risk.
-
Skin Contact: Direct contact with the skin may cause irritation or allergic reactions in sensitive individuals.
-
Eye Contact: The powder can cause mechanical irritation to the eyes.
-
Ingestion: Accidental ingestion could be harmful.
Primary Routes of Exposure:
-
Dermal (skin) contact
-
Inhalation of dust particles
-
Ocular (eye) contact
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are paramount to ensuring your safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield used in conjunction with safety glasses[3]. | To protect the eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent direct skin contact with the chemical[4][5]. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working in a poorly ventilated area or when there is a risk of generating dust[5]. | To prevent the inhalation of fine dust particles. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[6].
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to contain any airborne dust. Use a spatula to carefully transfer the powder, avoiding the creation of dust clouds.
Dissolution and Reaction Setup
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Vessel Sealing: Ensure that all reaction vessels are properly sealed to prevent the release of vapors or aerosols.
-
Heating and Refluxing: If the procedure involves heating, conduct this within a fume hood and use appropriate apparatus to control temperature and prevent uncontrolled reactions.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. 3. Carefully sweep up the absorbed material and place it in a sealed container for disposal[4]. 4. Decontaminate the spill area with a suitable cleaning agent. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. Provide them with the Safety Data Sheet for the compound. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes[7]. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7]. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention and provide the SDS to the medical personnel. |
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
Waste Streams:
-
Solid Waste: Unused or contaminated this compound, and any absorbent materials used for spill cleanup.
-
Liquid Waste: Solutions containing the compound and any rinseates from cleaning contaminated glassware.
-
Contaminated PPE: Used gloves, lab coats, and other disposable protective equipment.
Disposal Procedure:
-
Segregation: All waste streams should be collected in separate, clearly labeled, and sealed containers.
-
Labeling: Containers must be labeled with the full chemical name and any relevant hazard warnings.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility[1]. Do not dispose of this chemical down the drain or in the regular trash.
Storage
Proper storage is necessary to maintain the integrity of the compound and prevent accidental release.
-
Container: Keep the container tightly closed in a dry and well-ventilated place[4][8].
-
Conditions to Avoid: Protect from light and moisture.
-
Incompatibilities: Store away from strong oxidizing agents.
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound. Remember that a proactive approach to safety is the cornerstone of responsible scientific practice.
References
-
Loba Chemie. (2016, May 31). N,N'-DIPHENYL BENZIDINE AR MSDS. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diphenylbenzidine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzidine, N,N'-diethyl-. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N,N'-Diphenylbenzidine | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hsa.ie [hsa.ie]
- 4. lobachemie.com [lobachemie.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
